6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H11N3/c1-5-2-6-7(3-8-5)10-4-9-6/h4-5,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
YCOVRCITPNPDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Targeting the 6-Methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine Scaffold: Synthetic Logic and Therapeutic Frontiers
[1]
Executive Summary
The 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core—historically known as the Spinaceamine backbone—represents a "privileged scaffold" in medicinal chemistry.[1] It effectively rigidifies the ethylamine side chain of histamine, locking the molecule into a bioactive conformation that reduces entropic penalty upon receptor binding.
This guide focuses specifically on the 6-methyl substituted variant . Unlike the parent scaffold, the introduction of a methyl group at the C6 position (alpha to the secondary amine) introduces a critical chiral center and sterically hinders oxidative deamination by monoamine oxidases (MAOs). This structural modification transforms a simple biological metabolite into a potent, metabolically stable pharmacophore with applications ranging from H3 receptor modulation to bacterial glutaminyl cyclase inhibition.[1]
Structural Pharmacology & SAR Analysis
The therapeutic potency of this scaffold relies on three pharmacophoric pillars: the imidazole "head," the piperidine "body," and the chiral 6-methyl "anchor."
The Conformational Lock
Histamine is a flexible molecule that adopts multiple rotamers in solution (trans/gauche). By fusing the ethylamine chain back onto the imidazole ring (via a methylene bridge at C4), the tetrahydroimidazo[4,5-c]pyridine scaffold locks the ethylamine moiety into a planar, semi-rigid conformation.
-
Significance: This mimics the "bioactive" conformation required for Histamine H3 and H4 receptors, significantly increasing affinity compared to flexible analogs.[1]
The 6-Methyl Advantage (C6 vs. C4 Substitution)
It is critical to distinguish between C4 and C6 substitution, as they arise from different synthetic origins (see Section 3):
-
C4-Substitution: Arises from the aldehyde component in Pictet-Spengler cyclization.[1]
-
C6-Substitution: Arises from the alpha-methyl group of the precursor amine (e.g.,
-methylhistamine).[1]
Why C6-Methyl?
-
Metabolic Shielding: The C6-methyl group is adjacent to the secondary amine (N5).[1] This steric bulk impedes the approach of amine oxidases (MAO-A/B), extending the half-life of the molecule in vivo.[1]
-
Chirality: The C6 carbon is chiral.[1] Enantioselective synthesis allows for the discrimination between receptor subtypes, as binding pockets for GPCRs (like H3) are highly stereosensitive.[1]
Pharmacophore Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.
Figure 1.[1][2] SAR map highlighting the functional roles of the 6-methyl-tetrahydroimidazo[4,5-c]pyridine domains.
Therapeutic Targets & Mechanisms[3]
Histamine H3 Receptor Antagonism/Inverse Agonism
The 6-methyl scaffold is a rigid isostere of
-
Mechanism: Blockade of presynaptic H3 autoreceptors prevents the negative feedback loop, thereby increasing the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.[1]
-
Application: Cognitive deficits in Alzheimer’s, narcolepsy, and ADHD.[1]
Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) Inhibition
Recent studies have identified tetrahydroimidazo[4,5-c]pyridines as inhibitors of PgQC, an enzyme crucial for the virulence of P. gingivalis (a key pathogen in periodontitis).[1][3]
-
Mechanism: The imidazole ring coordinates with the active site Zinc ion of the cyclase, while the piperidine ring fits into the hydrophobic pocket.[1] The 6-methyl group can optimize the fit within the lipophilic rim of the enzyme.
-
Clinical Link: Since P. gingivalis is linked to systemic inflammation and Alzheimer's pathology, this scaffold offers a dual-mechanism approach (Anti-infective + Neuroprotective).[1]
Synthetic Architecture: The Pictet-Spengler Route[1][5][6]
The most robust method to construct this scaffold is the Pictet-Spengler cyclization .[1] To achieve the specific 6-methyl substitution, the choice of starting material is non-negotiable: one must start with
Reaction Logic
-
Imine Formation: Condensation of the amine (from
-methylhistamine) with formaldehyde (or a formaldehyde equivalent like dimethoxymethane).[1] -
Cyclization: Acid-catalyzed electrophilic aromatic substitution where the iminium ion attacks the C4 position of the imidazole ring.[1]
-
Result: The original
-methyl group of the histamine side chain becomes the C6-methyl group of the fused ring system.[1]
Synthetic Pathway Diagram
Figure 2.[1][3][4] The Pictet-Spengler strategy for regiospecific synthesis of the 6-methyl derivative.
Experimental Protocols
Protocol A: Synthesis of 6-Methyl-Spinaceamine Core
Rationale: This protocol uses a modified Pictet-Spengler reaction optimized for yield and purity, avoiding the formation of regioisomers (imidazo[4,5-b]pyridines).[1]
Materials:
- -Methylhistamine dihydrochloride (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)[1]
-
Hydrochloric acid (6M)[1]
-
Isopropanol (solvent)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve
-methylhistamine dihydrochloride (500 mg) in 10 mL of 6M HCl. -
Addition: Add paraformaldehyde (1.2 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Note: The acidic medium promotes the formation of the reactive iminium species and ensures cyclization at the electron-rich C4 of the imidazole.
-
Monitoring: Monitor reaction progress via TLC (System: CHCl3/MeOH/NH4OH 80:20:2). Look for the disappearance of the starting amine.
-
Workup: Cool to room temperature. Concentrate the solution under reduced pressure to remove excess HCl and water.
-
Crystallization: Triturate the residue with cold isopropanol or acetone to induce crystallization of the hydrochloride salt.[1]
-
Validation: Verify structure via 1H-NMR. Key signal: The C6-H proton will appear as a multiplet, coupled to the C6-Methyl doublet and the C7 methylene protons.[1]
Protocol B: H3 Receptor Radioligand Binding Assay
Rationale: To validate the therapeutic potential, one must determine the binding affinity (
Materials:
-
Rat cerebral cortex membranes (rich in H3 receptors).[1]
-
Radioligand: [
H]-N-methylhistamine (Agonist) or [ H]-R- -methylhistamine.[1] -
Test Compound: 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine (dissolved in DMSO).[1]
Step-by-Step Workflow:
-
Preparation: Thaw membrane aliquots and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Incubation: In a 96-well plate, combine:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Harvest cells via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity using liquid scintillation counting.
-
Data Analysis: Plot displacement curves to calculate
. Convert to using the Cheng-Prusoff equation: .
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties of the scaffold versus the natural ligand.
| Property | Histamine | 6-Me-Tetrahydroimidazo[4,5-c]pyridine | Therapeutic Implication |
| Conformation | Flexible (Trans/Gauche) | Rigid / Planar | Higher receptor affinity (entropic advantage).[1] |
| Chirality | Achiral | Chiral (at C6) | Stereoselective binding (R vs S isomers).[1] |
| LogP (Lipophilicity) | -0.7 (Hydrophilic) | ~0.5 (Estimated) | Improved Blood-Brain Barrier (BBB) penetration.[1] |
| MAO Susceptibility | High (Rapid degradation) | Low | Extended duration of action.[1] |
| Key Target | H1, H2, H3, H4 | H3 (Selectivity tunable via N5) | Targeted CNS modulation.[1] |
References
-
Structure and Activity of Spinaceamine Derivatives: Title: Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase.[1][3] Source: Journal of Medicinal Chemistry / PMC.[1] URL:[Link]
-
Synthetic Methodology (Pictet-Spengler): Title: Diastereoselective Pictet–Spengler Reactions of a Tethered 2-Aminoimidazole.[1] Source: Organic & Biomolecular Chemistry.[1][5][6] URL:[Link]
-
Pharmacological Context (Spinaceamine): Title: Spinaceamine | C6H9N3 | CID 410112 - PubChem.[1] Source: National Institutes of Health (NIH). URL:[Link][1]
-
Histamine H3 Receptor Ligands: Title: Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission.[1] Source: British Journal of Pharmacology.[1] URL:[Link][1]
Sources
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- 2. connectsci.au [connectsci.au]
- 3. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid | C7H9N3O2 | CID 363935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 64403-25-4 [smolecule.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Imidazo[4,5-c]pyridine Derivatives in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-c]pyridine core, a heterocyclic scaffold isosteric to natural purines, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its intrinsic ability to mimic the purine framework allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[2][3] This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of imidazo[4,5-c]pyridine derivatives. We will delve into their role as potent kinase inhibitors, antiviral agents, and immunomodulators, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold
The structural analogy between the imidazo[4,5-c]pyridine ring system (also known as 3-deazapurine) and the purine bases (adenine and guanine) is the cornerstone of its medicinal value.[1][3] This similarity allows these synthetic compounds to function as mimetics, competing for and binding to the active sites of enzymes and receptors that normally interact with endogenous purines. This bioisosteric relationship grants access to a vast landscape of therapeutic targets, including protein kinases, polymerases, and receptors involved in critical cellular processes.[2][4] Consequently, derivatives of this scaffold have been investigated for a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[1][5][6]
Synthetic Pathways: Constructing the Core
The construction of the imidazo[4,5-c]pyridine core is a critical first step in the exploration of its chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis. A prevalent and versatile method involves the cyclocondensation of 3,4-diaminopyridine with various electrophilic partners.
Common Synthetic Approaches:
-
Condensation with Carboxylic Acids or Derivatives: A straightforward method involves heating 3,4-diaminopyridine with a carboxylic acid (or its corresponding orthoester or acid chloride) under acidic conditions or with a coupling agent. This approach is robust for installing a variety of substituents at the 2-position of the scaffold.[3]
-
Oxidative Cyclization with Aldehydes: Reacting 3,4-diaminopyridine with aldehydes in the presence of an oxidizing agent (such as air or sodium metabisulfite) provides an efficient route to 2-substituted imidazo[4,5-c]pyridines.[3][7][8] This method is particularly useful for generating libraries of compounds with diverse aryl or alkyl groups at C2.
-
Solid-Phase Synthesis: For high-throughput screening and the generation of large compound libraries, solid-phase synthesis offers significant advantages. An efficient method starts with a polymer-supported amine reacted with 2,4-dichloro-3-nitropyridine, followed by sequential substitution, nitro group reduction, and imidazole ring closure with an aldehyde.[1] This strategy allows for the systematic variation of substituents at multiple positions.
Below is a logical workflow for the discovery and optimization of imidazo[4,5-c]pyridine derivatives.
Caption: Drug discovery workflow for imidazo[4,5-c]pyridine derivatives.
Diverse Biological Activities and Therapeutic Applications
The versatility of the imidazo[4,5-c]pyridine scaffold is reflected in its broad range of biological activities. Researchers have successfully tailored derivatives to target key players in various disease pathologies.
Anticancer Activity: Targeting Malignant Signaling
A significant portion of research has focused on the development of imidazo[4,5-c]pyridine derivatives as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in tumors.[2]
-
Src Family Kinase (SFK) Inhibition: Glioblastoma multiforme (GBM) is a highly aggressive brain tumor where SFKs play a crucial role in development. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as SFK inhibitors, with some compounds exhibiting potent, submicromolar inhibition of Src and Fyn kinases and effective antiproliferative activity against multiple GBM cell lines.[9]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of targeted therapy that enhances the sensitivity of tumor cells to chemotherapy. Imidazo[4,5-c]pyridines have been developed that show potent PARP inhibitory activity, with IC50 values in the nanomolar range.[3][5]
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibition: As a key enzyme in the repair of DNA double-strand breaks, DNA-PK is a prime target for developing radiosensitizers. A novel class of imidazo[4,5-c]pyridin-2-one derivatives has been identified as potent and selective DNA-PK inhibitors, demonstrating the potential to enhance the efficacy of radiation therapy.[10]
| Compound Class | Target Kinase | Reported Activity (IC50) | Disease Target | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src, Fyn | Submicromolar | Glioblastoma | [9] |
| Imidazo[4,5-c]pyridine | PARP | 8.6 nM | Breast Cancer | [3][5] |
| Imidazo[4,5-c]pyridin-2-one | DNA-PK | Nanomolar | General Oncology | [10] |
| Imidazo[4,5-b]pyridine | Aurora Kinases | Potent Inhibition | Leukemia | [11] |
| Imidazo[4,5-b]pyridine | c-Met | Potent Inhibition | Various Cancers | [12] |
Table 1: Examples of Imidazopyridine Derivatives as Kinase Inhibitors.
The diagram below illustrates a simplified signaling pathway involving Src kinase, a non-receptor tyrosine kinase, and its inhibition by a representative imidazo[4,5-c]pyridine derivative.
Caption: Inhibition of the Src kinase signaling pathway.
Antiviral Activity
The purine-like structure of imidazo[4,5-c]pyridines makes them ideal candidates for antiviral drug development, particularly for targeting viral polymerases.
-
Hepatitis C Virus (HCV) and Pestivirus: A series of 2,5-disubstituted imidazo[4,5-c]pyridines were initially developed as inhibitors of the pestivirus Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV.[3][5] Subsequent optimization, such as introducing a fluorine atom to a phenyl ring at the 2-position, led to analogues with selective and potent activity against HCV in subgenomic replicon systems.[13] These compounds are thought to interact with the viral RNA-dependent RNA polymerase.[3]
Immunomodulatory and Anti-inflammatory Effects
Imidazo[4,5-c]pyridines can also modulate the immune system, offering therapeutic potential for autoimmune diseases, cancers, and inflammatory conditions.
-
Toll-Like Receptor 7 (TLR7) Agonists: TLR7 agonists can activate an immune response, which is a promising strategy for cancer immunotherapy, especially in "cold" tumors that lack immune infiltration.[14] Novel imidazo[4,5-c]pyridine compounds have been developed as potent TLR7 agonists for cancer treatment.[14][15]
-
Immunosuppressive and Anti-inflammatory Agents: Certain 3-deazapurine nucleosides, where an imidazo[4,5-c]pyridine core is attached to a sugar moiety, have demonstrated significant immunosuppressive and anti-inflammatory properties.[6] For instance, 3-deazaadenosine was found to be a potent inhibitor of lymphocyte-mediated cytolysis in vitro and demonstrated anti-inflammatory effects in a rat pleurisy model.[6]
Experimental Protocols: A Practical Guide
To bridge theory and practice, this section provides validated, step-by-step protocols for the synthesis of a representative imidazo[4,5-c]pyridine derivative and for a key biological assay.
Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
This protocol describes the synthesis via oxidative cyclocondensation of 3,4-diaminopyridine and benzaldehyde, a common and efficient method.
Rationale: This one-pot reaction is advantageous due to its operational simplicity and use of readily available starting materials. Sodium metabisulfite acts as both a mild oxidizing agent and can form an adduct with the aldehyde, controlling reactivity.
Materials:
-
3,4-Diaminopyridine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3,4-diaminopyridine (e.g., 1.0 g, 9.16 mmol) in DMF (20 mL) in a round-bottom flask, add benzaldehyde (1.07 g, 10.08 mmol). Stir the mixture at room temperature for 10 minutes.
-
Addition of Oxidant: Add sodium metabisulfite (2.09 g, 11.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting material (3,4-diaminopyridine) indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL). A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The causality here is to move the desired organic product from the polar aqueous phase to the nonpolar organic phase.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) to remove any acidic impurities, followed by brine (50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Self-Validation): Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-phenyl-1H-imidazo[4,5-c]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected data should align with the desired molecular structure.
In Vitro Src Kinase Inhibition Assay
This protocol outlines a biochemical assay to determine the IC50 value of a test compound against Src kinase.
Rationale: This assay quantifies the ability of an inhibitor to block the enzymatic activity of Src kinase—specifically, its ability to phosphorylate a substrate peptide. The use of a europium-labeled antibody provides a highly sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
Materials:
-
Recombinant human Src kinase
-
ULight™-labeled poly-GT peptide substrate
-
Europium (Eu)-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test imidazo[4,5-c]pyridine compound, serially diluted in DMSO
-
384-well low-volume white plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compound into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent Src inhibitor as a positive control.
-
Enzyme Addition: Add 5 µL of Src kinase solution (prepared in assay buffer) to each well.
-
Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the ULight™-poly-GT substrate and ATP (at its Km concentration) to each well to start the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 5 µL of detection mix containing the Eu-labeled anti-phosphotyrosine antibody in stop buffer (containing EDTA).
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition (Self-Validation): Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm after excitation at 320 nm. The ratio of the signals (665/615) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Convert the signal ratios to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Future Perspectives and Conclusion
The imidazo[4,5-c]pyridine scaffold remains a highly valuable and dynamic core in medicinal chemistry. Its proven success as a kinase inhibitor continues to drive research in oncology, with new derivatives being explored for enhanced selectivity and potency against both established and novel targets.[9][10] The expansion into immunomodulation, particularly as TLR agonists, represents a significant growth area with the potential to impact cancer immunotherapy and vaccine development.[14][15]
Challenges remain, including achieving greater subtype selectivity among kinases and optimizing pharmacokinetic properties to improve oral bioavailability and CNS penetration where needed.[9] However, the synthetic tractability and the rich biological activity of the imidazo[4,5-c]pyridine core ensure that it will continue to be a foundational element in the discovery of next-generation therapeutics. The continued application of modern drug design principles, from computational modeling to high-throughput synthesis and screening, will undoubtedly unlock further potential from this remarkable heterocyclic system.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link][3][5]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
-
Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Publications. [Link]
-
Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
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The Synthetic Landscape of 6-Methyl-Tetrahydroimidazo[4,5-c]pyridine: A Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-methyl-tetrahydroimidazo[4,5-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its structural analogy to purines. This bioisosteric relationship allows molecules incorporating this framework to interact with a wide array of biological targets, leading to their investigation in diverse therapeutic areas, including as potential anticancer and antimicrobial agents. This technical guide provides a comprehensive review of the synthetic strategies employed to construct this valuable scaffold, with a focus on the underlying chemical principles and practical experimental considerations.
Strategic Approaches to the Tetrahydroimidazo[4,5-c]pyridine Core
The synthesis of the tetrahydroimidazo[4,5-c]pyridine ring system can be broadly categorized into two main strategic approaches:
-
"Imidazole-First" Strategy: Construction of the fused imidazole ring onto a pre-existing piperidine or tetrahydropyridine core.
-
"Pyridine-First" Strategy: Formation of the tetrahydropyridine ring onto a pre-formed imidazole precursor.
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The "Imidazole-First" Strategy: Building upon a Piperidine Framework
A prevalent and versatile approach to the tetrahydroimidazo[4,5-c]pyridine core involves the initial synthesis of a suitably functionalized piperidine derivative, followed by the annulation of the imidazole ring.
Key Synthetic Route: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of the unsubstituted 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core.[1] This powerful cyclization reaction involves the condensation of an amine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.
A common and efficient execution of this strategy commences with the readily available histamine dihydrochloride and paraformaldehyde. The reaction proceeds via an initial condensation to form an iminium ion, which then undergoes an intramolecular cyclization to furnish the desired tetrahydroimidazo[4,5-c]pyridine scaffold.[1]
Diagram of the Pictet-Spengler Reaction:
Caption: Pictet-Spengler synthesis of the core scaffold.
N-Alkylation: Introducing the Methyl Group
With the core tetrahydroimidazo[4,5-c]pyridine in hand, the introduction of the methyl group at the N-6 position is the subsequent critical step. Standard N-alkylation conditions can be employed; however, regioselectivity is a key consideration. The tetrahydroimidazo[4,5-c]pyridine scaffold possesses three secondary amine functionalities: two in the imidazole ring (N-1 and N-3) and one in the tetrahydropyridine ring (N-6).
Direct alkylation of the unsubstituted core often leads to a mixture of products, with a preference for alkylation on the more nucleophilic imidazole nitrogens. To achieve selective N-6 methylation, a protecting group strategy is often necessary. Alternatively, a synthetic route starting with a pre-methylated piperidine derivative can circumvent this regioselectivity challenge.
The "Pyridine-First" Strategy: A Regioselective Approach
An alternative and highly regioselective strategy for the synthesis of 6-methyl-tetrahydroimidazo[4,5-c]pyridine involves starting with a pre-functionalized, N-methylated piperidine derivative. This approach offers greater control over the final substitution pattern.
Synthesis from N-Methyl-4-Piperidone
A robust pathway commences with the commercially available N-methyl-4-piperidone. The key challenge in this approach is the introduction of two adjacent nitrogen-containing functionalities at the C-3 and C-4 positions of the piperidone ring, which will serve as the precursors for the imidazole ring.
Proposed Synthetic Pathway from N-Methyl-4-Piperidone:
Caption: Synthetic route from N-methyl-4-piperidone.
This multi-step sequence would involve:
-
α-Amination of N-Methyl-4-Piperidone: Introduction of an amino group at the C-3 position to yield 3-amino-1-methylpiperidin-4-one.
-
Formation of the Diamine: Conversion of the ketone functionality in 3-amino-1-methylpiperidin-4-one to a second amino group, for instance, through reductive amination of an oxime intermediate.
-
Imidazole Ring Formation: Cyclization of the resulting 3,4-diamino-1-methylpiperidine with a one-carbon synthon, such as formic acid or its equivalent, to construct the fused imidazole ring.
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine via Pictet-Spengler Reaction[1]
Materials:
-
Histamine dihydrochloride
-
Paraformaldehyde
-
Deionized water
Procedure:
-
To a round-bottom flask, add histamine dihydrochloride (1.0 eq) and paraformaldehyde (2.0 eq).
-
Add deionized water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which can often be used in the subsequent step without further purification.
General Procedure for N-Alkylation[1]
Materials:
-
4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine
-
Methyl iodide (or other alkylating agent)
-
Triethylamine
-
Acetonitrile
Procedure:
-
Suspend 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine (1.0 eq) in acetonitrile.
-
Add triethylamine (3.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the methyl iodide (1.0 eq) and continue stirring at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Synthetic Route | Starting Material | Key Intermediates | Reagents & Conditions | Yield (%) | Reference |
| Pictet-Spengler | Histamine dihydrochloride | Iminium ion | Paraformaldehyde, H₂O, reflux | Quantitative | [1] |
| N-Alkylation | 4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine | - | Alkyl halide, Et₃N, ACN, rt | Variable | [1] |
Conclusion
The synthesis of 6-methyl-tetrahydroimidazo[4,5-c]pyridine can be approached through several strategic routes. The Pictet-Spengler reaction provides a reliable method for constructing the core heterocyclic system, although subsequent N-methylation requires careful consideration of regioselectivity. A more controlled synthesis can be achieved by starting with N-methyl-4-piperidone and building the imidazole ring onto this pre-functionalized scaffold. The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including scalability, cost of starting materials, and the need for regiochemical purity. Further optimization of reaction conditions and purification methods will be crucial for the efficient and reproducible synthesis of this important medicinal chemistry building block.
References
-
Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(12), 1223. [Link]
Sources
A Senior Application Scientist's Guide to Pharmacophore Analysis of 6-methyl-imidazo[4,5-c]pyridine Ligands
This technical guide provides an in-depth exploration of pharmacophore analysis as applied to the 6-methyl-imidazo[4,5-c]pyridine scaffold, a privileged structure in modern medicinal chemistry. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach to ligand discovery and optimization.
Part 1: Foundational Principles
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure
The imidazo[4,5-c]pyridine core is a fused heterocyclic system structurally analogous to naturally occurring purines.[1][2] This resemblance allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Derivatives have demonstrated a vast range of biological activities, including but not limited to the inhibition of kinases such as Aurora kinase, DNA-dependent protein kinase (DNA-PK), and Src family kinases (SFKs), as well as poly(ADP-ribose) polymerase (PARP).[1][2][3][4] The strategic placement of substituents, such as the methyl group at the C6 position, can significantly influence binding affinity, selectivity, and pharmacokinetic properties. Understanding the key interaction features of this scaffold is paramount for the rational design of novel therapeutics.
Defining the Pharmacophore: From Abstract Concept to 3D Query
A pharmacophore is an abstract concept that describes the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target, thereby triggering or blocking its response.[5][6] It is not a real molecule but a three-dimensional arrangement of key chemical features.[6] These features are critical for molecular recognition and typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (H)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Centers
Pharmacophore modeling serves as a cornerstone of computer-aided drug design (CADD), translating the complex language of molecular interactions into a simplified, searchable 3D query.[7][8] This query is then used in virtual screening to identify novel molecules with the potential for desired biological activity or to guide the optimization of existing leads.[9]
The Core Dichotomy: Ligand-Based vs. Structure-Based Modeling
The choice of pharmacophore modeling strategy is dictated by the available structural information. This decision is the first and most critical fork in the experimental workflow, as it determines the nature of the input data and the assumptions underlying the model.
| Feature | Ligand-Based Pharmacophore Modeling (LBPM) | Structure-Based Pharmacophore Modeling (SBPM) |
| Primary Input | A set of known active ligands.[10][11] | The 3D structure of the biological target (e.g., from X-ray crystallography or NMR).[10] |
| Core Principle | Assumes that common chemical features shared by active molecules are responsible for their biological activity. | Identifies key interaction points within the target's binding site to define complementary ligand features.[12] |
| When to Use | When the 3D structure of the target is unknown or unavailable.[11] | When a high-quality 3D structure of the target, preferably co-crystallized with a ligand, is available. |
| Key Advantage | Does not require a target structure. | Provides a more direct and accurate map of the interaction landscape within the binding pocket. |
| Potential Limitation | The quality of the model is highly dependent on the structural diversity and conformational sampling of the input ligands. | The model is based on a specific conformation of the target, which may not represent its full dynamic range.[13] |
The rationale for choosing between these approaches is straightforward: if you have a reliable 3D structure of the target protein, a structure-based approach is generally preferred due to its higher accuracy in defining the binding environment.[10] If not, a ligand-based approach is a powerful alternative, leveraging the knowledge encoded within a series of known active compounds.
Part 2: Strategic Workflow Design
Visualizing the workflow is essential for understanding the logical progression from data input to a validated, actionable model. The following diagrams, rendered in DOT language, illustrate the key stages of pharmacophore-driven drug discovery.
Overall Pharmacophore-Guided Drug Discovery Workflow
This high-level workflow illustrates how a validated pharmacophore model serves as a central hub for both identifying new chemical entities and optimizing existing ones.
Caption: Step-by-step workflow for Ligand-Based Pharmacophore Modeling.
Structure-Based Pharmacophore Model Generation Workflow
This workflow is initiated when a 3D structure of the target is available. The process focuses on identifying interactions within the binding site to build a complementary pharmacophore.
Caption: Step-by-step workflow for Structure-Based Pharmacophore Modeling.
Part 3: Methodologies & Protocols
The following protocols are presented as software-agnostic, self-validating systems focusing on the critical scientific steps.
Protocol: Ligand-Based Pharmacophore Generation
Objective: To generate a 3D pharmacophore model from a collection of active 6-methyl-imidazo[4,5-c]pyridine ligands.
-
Training Set Preparation:
-
Action: Curate a set of at least 5-10 structurally diverse ligands with known high activity against the target of interest. Include a set of known inactive molecules for validation.
-
Causality: A diverse set of active compounds ensures the resulting pharmacophore is not biased towards a single chemical class and captures the essential features for activity. Inactive compounds are crucial for assessing the model's ability to discriminate.
-
-
Conformational Analysis:
-
Action: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.
-
Causality: Ligands are flexible. Failing to explore their conformational space can lead to missing the bioactive conformation, resulting in a flawed or incomplete pharmacophore model.
-
-
Feature Mapping:
-
Action: Identify and map all potential pharmacophoric features (HBA, HBD, AR, H, etc.) for all conformations of each ligand.
-
Causality: This step translates the 2D chemical structure into a 3D language of potential interactions, which is the foundation of the pharmacophore.
-
-
Alignment and Hypothesis Generation:
-
Action: Systematically align the conformations of the active molecules, identifying common 3D arrangements of pharmacophoric features. Each common arrangement constitutes a pharmacophore hypothesis.
-
Causality: This is the core of the method. The underlying assumption is that all active molecules bind to the target in a similar manner, presenting the same essential features in the same spatial orientation.
-
-
Scoring and Selection:
-
Action: Score each generated hypothesis based on how well it maps to the active molecules while simultaneously not mapping to the inactive molecules.
-
Causality: A good model must be sensitive (identifies actives) and specific (rejects inactives). Scoring functions prioritize models that achieve this balance, ensuring predictive power.
-
Protocol: Structure-Based Pharmacophore Generation
Objective: To derive a pharmacophore model from the 3D structure of a target protein complexed with a 6-methyl-imidazo[4,5-c]pyridine ligand.
-
System Preparation:
-
Action: Obtain the 3D structure of the target-ligand complex (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules (unless critical for binding), adding hydrogen atoms, and correcting any structural issues.
-
Causality: A clean, chemically correct structure is non-negotiable. Missing atoms or incorrect protonation states will lead to an inaccurate representation of the binding site interactions.
-
-
Binding Site Analysis:
-
Action: Define the binding site and analyze all molecular interactions (hydrogen bonds, ionic, hydrophobic, π-π stacking) between the 6-methyl-imidazo[4,5-c]pyridine ligand and the protein residues.
-
Causality: This step directly identifies the features responsible for molecular recognition. The resulting pharmacophore will be a 3D map of these crucial interactions.
-
-
Feature Generation:
-
Action: Convert the identified interactions into pharmacophoric features. For example, a hydrogen bond from a backbone NH to the ligand's pyridine nitrogen becomes an HBA feature. A hydrophobic pocket surrounding the methyl group becomes a hydrophobic feature.
-
Causality: This translates the protein's interaction "offer" into a "request" for complementary features on a ligand, creating a template for new molecules.
-
-
Model Refinement and Exclusion Volumes:
-
Action: Review the automatically generated features. Manually add, remove, or adjust features based on expert knowledge of the system. Add exclusion volume spheres to represent the space occupied by the receptor, preventing clashes in subsequent screening.
-
Causality: Automated methods are powerful but not infallible. Expert refinement ensures the model is chemically sensible. Exclusion volumes significantly improve the quality of virtual screening hits by eliminating compounds that are sterically incompatible with the binding site.
-
Protocol: Pharmacophore Model Validation
Objective: To rigorously assess the predictive ability of the generated pharmacophore model. This is a critical self-validating step.
-
Test Set Preparation:
-
Action: Compile a test set of molecules not used in model generation. This set should contain a small number of known actives and a larger, structurally diverse set of presumed inactives (decoys).
-
Causality: Validation must be performed on an external dataset to provide an unbiased assessment of the model's performance.
-
-
Database Screening:
-
Action: Use the pharmacophore model as a 3D query to screen the combined test set database.
-
Causality: This simulates a real-world virtual screening experiment to see if the model can successfully find the "needles" (actives) in the "haystack" (inactives).
-
-
Performance Metrics Calculation:
-
Action: Calculate key statistical metrics to quantify the model's quality.
-
Causality: Qualitative assessment is insufficient. Quantitative metrics provide objective proof of the model's ability to enrich active compounds from a database.
-
| Metric | Formula | Description |
| Yield of Actives (Y) | (Ha / Ht) * 100 | Percentage of hits (Ht) that are known actives (Ha). |
| Enrichment Factor (EF) | (Ha / Ht) / (A / D) | The ratio of actives found in the hit list compared to random selection from the database (A: total actives; D: total molecules). |
| Goodness of Hit (GH) Score | [(Ha(3a + Ht)) / (4Ht*A)] * [1 - ((Ht - Ha) / (D - A))] | A score ranging from 0 (null model) to 1 (ideal model) that balances hit rate and enrichment. |
A robust model should exhibit a high Enrichment Factor and a GH score significantly greater than 0.5.
Part 4: Data Interpretation and Application
Decoding the Pharmacophore: A Case Study for a Kinase Target
Let us consider a hypothetical validated pharmacophore model generated for 6-methyl-imidazo[4,5-c]pyridine ligands targeting the ATP-binding site of a protein kinase.
Hypothetical Pharmacophore Features:
| Feature ID | Feature Type | 3D Coordinates (X, Y, Z) | Radius (Å) | Comments |
| HBA1 | H-Bond Acceptor | (10.2, 5.5, 12.1) | 1.2 | Corresponds to the N1 nitrogen of the imidazole ring, accepting a hydrogen bond from a backbone NH in the kinase hinge region. |
| HBD1 | H-Bond Donor | (12.8, 6.1, 13.5) | 1.2 | Corresponds to an amino group substituent, donating a hydrogen bond to a backbone carbonyl. |
| AR1 | Aromatic Ring | (11.5, 7.0, 12.8) | 1.5 | Represents the fused imidazo[4,5-c]pyridine core, making π-π stacking interactions with a phenylalanine or tyrosine residue. |
| H1 | Hydrophobic | (8.1, 4.3, 11.2) | 1.5 | Maps to the 6-methyl group, indicating its position within a hydrophobic sub-pocket. |
This model provides a clear 3D blueprint for activity. A successful new inhibitor must possess:
-
An H-bond acceptor positioned to interact with the kinase hinge.
-
An aromatic system for stacking interactions.
-
A hydrophobic moiety, like the methyl group, to occupy the specified pocket.
Application in Virtual Screening and Lead Optimization
-
Virtual Screening: The validated pharmacophore is used as a fast and efficient 3D filter to screen large compound libraries (millions of compounds). [10][13]Only molecules that can match the pharmacophoric features in a low-energy conformation are retained as "hits" for further analysis, such as molecular docking. [8]This dramatically reduces the number of compounds that need to be tested experimentally.
-
Lead Optimization: For an existing lead compound, the pharmacophore model can highlight missing features or features that are sub-optimally placed. Medicinal chemists can use this information to guide synthetic modifications, such as adding a hydrogen bond donor or modifying a hydrophobic group to better fit the pocket defined by the model, thereby improving potency and selectivity.
Part 5: Conclusion
Pharmacophore analysis is an indispensable tool in the modern drug discovery toolkit. For a privileged scaffold like 6-methyl-imidazo[4,5-c]pyridine, this computational technique provides a powerful framework for decoding the essential molecular features that drive biological activity. By carefully selecting between ligand- and structure-based approaches, adhering to rigorous, self-validating protocols, and intelligently applying the resulting models, research teams can significantly accelerate the identification of novel, high-quality drug candidates. This guide provides the foundational knowledge and strategic workflows necessary to leverage this technology with scientific integrity and expertise.
References
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Drug Design by Pharmacophore and Virtual Screening Approach - MDPI. (2022-05-23). Available from: [Link]
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Pharmacophore Modeling Service - CD ComputaBio. Available from: [Link]
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Pharmacophore modeling in drug design - PubMed. (2025-02-06). Available from: [Link]
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(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018-08-30). Available from: [Link]
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IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (2018-08-13). Available from: [Link]
-
Pharmacophore modeling: A continuously evolving tool for computational drug design | PDF. Available from: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. Available from: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Available from: [Link]
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications. (2024-07-15). Available from: [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. Available from: [Link]
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Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available from: [Link]
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Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014-11-11). Available from: [Link]
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Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (2025-08-15). Available from: [Link]
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Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. (2011-06-01). Available from: [Link]
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What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025-05-21). Available from: [Link]
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Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022-05-23). Available from: [Link]
-
Pharmacophore modeling: advances and pitfalls - Frontiers. (2026-01-07). Available from: [Link]
-
How To Create And Use A Pharmacophore In MOE | MOE Tutorial - YouTube. (2023-01-28). Available from: [Link]
-
Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC. (2024-11-28). Available from: [Link]
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC. Available from: [Link]
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Characterizing the Binding Affinity and Functional Profile of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine at G-Protein Coupled Receptors
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for the detailed investigation of the binding and functional characteristics of the novel compound, 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, at G-Protein Coupled Receptors (GPCRs). As a member of the imidazopyridine class, which has demonstrated a wide range of biological activities and potential as therapeutic agents, a thorough understanding of this specific molecule's interaction with GPCRs is warranted.[1][2] The structural similarity of the imidazopyridine core to endogenous purines suggests a high potential for interaction with this major class of drug targets.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to compound characterization. We will explore the necessary techniques to not only determine binding affinity but also to elucidate the functional consequences of this binding, including G-protein activation and β-arrestin recruitment.
Part 1: Foundational Strategy & Initial Assessment
Before embarking on detailed binding and functional assays, a foundational strategy is crucial. The imidazo[4,5-c]pyridine scaffold has been associated with a variety of GPCRs, including corticotropin-releasing factor (CRF) receptors and angiotensin II receptors.[3][4] Given the lack of a specific known target for 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a logical first step is a screening campaign against a panel of diverse GPCRs. This panel should ideally include representatives from different GPCR classes (A, B, C) and those coupled to different G-protein families (Gs, Gi/o, Gq).
The initial characterization of the compound itself is a non-negotiable prerequisite. This includes confirming its identity, purity (typically >95% via HPLC and NMR), and solubility in aqueous buffers compatible with biological assays. Poor solubility can be a significant source of artifacts in binding and functional assays.
Part 2: Direct Determination of Binding Affinity
The first key question is whether the compound physically interacts with a given GPCR. Direct binding assays are designed to measure this interaction and quantify its affinity.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and quantitative method for determining the affinity of a ligand for a receptor.[5][6] These assays typically use a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that is known to bind to the target receptor. The affinity of the test compound is then determined by its ability to compete with the radioligand for the binding site.
Causality Behind the Choice: This method directly measures the interaction at the receptor's binding site in a membrane preparation, which is a close approximation of the native environment.[5] It allows for the determination of the equilibrium dissociation constant (Ki) for the unlabeled test compound, a critical parameter in pharmacology.[6]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Harvest cells stably expressing the GPCR of interest.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[7][8]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[7]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-50 µg protein/well).
-
Add a fixed concentration of the radioligand, typically at or below its Kd value.
-
Add a range of concentrations of the unlabeled test compound (6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine).
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled competing ligand.[5]
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[7] This time may need to be extended for high-affinity ligands.[6]
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows the unbound radioligand to pass through.[7]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]
-
Data Presentation: Hypothetical Binding Affinity of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine at Various GPCRs
| Receptor Target | Radioligand Used | Test Compound Kᵢ (nM) |
| Adrenergic α2A | [³H]-Rauwolscine | 125 |
| Dopamine D2 | [³H]-Spiperone | >10,000 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 850 |
| Angiotensin II Type 1 | [¹²⁵I]-Sar¹-Ile⁸-Ang II | 45 |
| CRF₁ | [¹²⁵I]-Sauvagine | 2,300 |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding events between an analyte in solution and a ligand immobilized on a sensor surface.[9][10] This provides not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants.
Causality Behind the Choice: While technically more demanding for GPCRs due to the need for receptor purification and stabilization, SPR offers invaluable kinetic information.[9][11] A compound's residence time on the receptor (related to koff) can be a better predictor of in vivo efficacy than affinity alone. For this technique, either the purified receptor is immobilized on the chip, or more recently, the small molecule ligand can be immobilized to observe the binding of the solubilized receptor.[12]
Experimental Workflow: GPCR-Ligand Interaction Analysis via SPR
Caption: Workflow for SPR-based analysis of GPCR-ligand interactions.
Part 3: Functional Characterization - G-Protein-Mediated Signaling
Demonstrating binding is only the first step. It is critical to determine the functional consequence of that binding: does the compound act as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity)? This is achieved by measuring downstream signaling events.
GPCRs primarily signal through heterotrimeric G-proteins, which are classified into several families, most notably Gs, Gi/o, and Gq.[13][14]
Gs and Gi/o Signaling: cAMP Assays
-
Gs-coupled receptors: Activation leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP).[14]
-
Gi/o-coupled receptors: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[14]
Causality Behind the Choice: Measuring changes in cAMP levels is a direct and robust method to assess the activation state of Gs and Gi/o-coupled receptors.[15][16] Modern assays, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), are highly sensitive and amenable to high-throughput screening.[17]
Signaling Pathway: Gs and Gi/o Coupling
Caption: Gs and Gi protein signaling pathways converge on adenylyl cyclase to regulate cAMP levels.
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Preparation:
-
Culture cells expressing the target GPCR to an appropriate density.
-
Harvest and resuspend the cells in stimulation buffer.
-
For Gi-coupled receptors, the assay is typically performed in the presence of an adenylyl cyclase activator like forskolin to induce a measurable cAMP signal that can then be inhibited.
-
-
Assay Procedure:
-
Dispense cells into a 384-well plate.
-
Add the test compound across a range of concentrations (for agonist mode) or a fixed concentration of agonist plus a range of test compound concentrations (for antagonist mode).
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Lumi4-Tb™ cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[17]
-
In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into proximity and generating a high FRET signal.
-
Cellular cAMP produced upon receptor activation competes with the labeled analog, reducing the FRET signal.[17]
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.[17]
-
For agonists, plot the signal versus log concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, plot the inhibition of the agonist response versus log concentration to determine the IC50.
-
Gq Signaling: Inositol Phosphate Assays
-
Gq-coupled receptors: Activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[18][19] IP₃ triggers the release of intracellular calcium.
Causality Behind the Choice: Directly measuring IP₃ is challenging due to its very short half-life.[18][20] A more robust method is to measure the accumulation of a downstream, stable metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[18][20] The IP-One HTRF assay is a widely used, reliable method for this purpose.[19][20]
Signaling Pathway: Gq Coupling
Caption: The Gq signaling cascade leading to IP₃ production and IP₁ accumulation.
Universal G-Protein Activation: GTPγS Binding Assay
Causality Behind the Choice: The exchange of GDP for GTP on the Gα subunit is the universal first step in G-protein activation, common to all G-protein subtypes.[21][22] The GTPγS binding assay measures this proximal event by using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[22] This assay is particularly useful for differentiating full and partial agonists because it is less subject to downstream signal amplification.[21][23]
Experimental Protocol: [³⁵S]GTPγS Binding Assay (SPA Format)
-
Reagent Preparation:
-
Assay Setup:
-
Incubation and Detection:
-
Seal the plate and incubate at room temperature with gentle shaking for 1-3 hours.[23]
-
During this time, agonist-activated G-proteins will bind [³⁵S]GTPγS.
-
When the radiolabeled GTPγS is in close proximity to the scintillant-impregnated SPA bead (via binding to the membrane-associated G-protein), it will emit light.
-
Count the plate in a microplate scintillation counter. No separation step is required.[23]
-
-
Data Analysis:
-
Plot the scintillation counts versus the log concentration of the test compound to determine agonist potency (EC50) and efficacy (Emax).
-
Part 4: G-Protein-Independent Signaling - β-Arrestin Recruitment
In addition to G-protein coupling, GPCRs can also signal through β-arrestins.[24][25] Upon agonist-induced receptor phosphorylation, β-arrestins are recruited to the receptor, a process that both desensitizes G-protein signaling and initiates a separate wave of G-protein-independent signaling.[24] Ligands that preferentially activate one pathway over the other are known as "biased agonists" and represent an exciting area of drug discovery.
Causality Behind the Choice: A complete pharmacological profile requires an assessment of β-arrestin recruitment. This pathway can be independent of G-protein coupling, making it a crucial dimension for understanding a compound's full mechanism of action, especially for orphan GPCRs where the G-protein coupling is unknown.[24][25] Assays based on enzyme-fragment complementation (EFC) are robust, sensitive, and widely used.[24][26]
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Principle of the PathHunter® β-arrestin enzyme fragment complementation assay.
Experimental Protocol: PathHunter® β-Arrestin Assay
-
Cell Culture:
-
Compound Addition:
-
Prepare serial dilutions of the test compound.
-
Add the compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.[27]
-
-
Detection:
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.[27]
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal versus the log concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.
-
Part 5: Data Synthesis and Interpretation
The ultimate goal is to integrate the data from binding and multiple functional assays to build a comprehensive pharmacological profile of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
Data Presentation: Integrated Pharmacological Profile (Hypothetical)
| Assay Type | Receptor Target | Parameter | Value | Interpretation |
| Binding | Angiotensin II Type 1 | Kᵢ | 45 nM | High-affinity binding |
| Functional | Angiotensin II Type 1 (Gq) | EC₅₀ (IP1) | 120 nM | Potent agonist activity |
| Functional | Angiotensin II Type 1 (β-arr) | EC₅₀ (β-arrestin) | >10,000 nM | Highly G-protein biased |
| Binding | Adrenergic α2A | Kᵢ | 125 nM | Moderate-affinity binding |
| Functional | Adrenergic α2A (Gi) | IC₅₀ (cAMP) | 250 nM | Potent antagonist activity |
This integrated approach allows for a nuanced understanding of the compound's activity. For example, the hypothetical data above suggests that 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a potent, G-protein biased agonist at the AT1 receptor and a potent antagonist at the α2A adrenergic receptor. This level of detail is critical for making informed decisions in a drug discovery program. Advanced techniques like Bioluminescence and Fluorescence Resonance Energy Transfer (BRET/FRET) can further dissect these interactions in real-time within living cells, providing even deeper insights into the kinetics of protein-protein interactions that define GPCR signaling.[13][28]
References
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 981-994. [Link]
-
GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH. [Link]
-
Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Visel Biotechnology. [Link]
-
cAMP Assay. Creative Bioarray. [Link]
-
Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
-
Zhang, J. H., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Doucette, C., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Journal of Biomolecular Screening, 13(6), 546-556. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
Salahpour, A., et al. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology, 142, 111-125. [Link]
-
Rich, R. L., et al. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Analytical Biochemistry, 409(2), 159-170. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Doucette, C., et al. (2008). Comparison on functional assays for Gq-coupled GPCRs by measuring inositol monophospate-1 and intracellular calcium in 1536-well plate format. Journal of Biomolecular Screening, 13(6), 546-56. [Link]
-
Harding, P. J., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry, 45(13), 4017-4023. [Link]
-
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]
-
Cong, X., et al. (2018). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 5, 87. [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. [Link]
-
Doucette, C., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ResearchGate. [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
PDSP - Functional Assays Protocols. UNC Chapel Hill. [Link]
-
Zhu, B., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 417-421. [Link]
-
Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1627, 133-146. [Link]
-
Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 92. [Link]
-
Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]
-
Zhang, H., et al. (2015). Label-free detection of small-molecule binding to a GPCR in the membrane environment. Biochimica et Biophysica Acta, 1850(8), 1599-1606. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
PathHunter® β-Arrestin GPCR Assays. DiscoverX. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
-
In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. MDPI. [Link]
-
Dror, R. O., et al. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Methods in Molecular Biology, 1705, 349-363. [Link]
-
BRET and GPCRs. Davis Lab Oxford. [Link]
-
Dror, R. O., et al. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Methods in Molecular Biology. [Link]
-
Lee, K., et al. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. Physical Chemistry Chemical Physics. [Link]
-
Radio Ligands Binding Assay. Structural Biology Center @ Bridge. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]
-
Norman, M. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(4), 1132-1137. [Link]
-
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]
-
Gilligan, P. J., et al. (2003). Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(1), 87-90. [Link]
-
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. [Link]
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Technical Guide: 6-Methylspinaceamine (5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)
This guide provides an in-depth technical analysis of 6-methylspinaceamine , formally identified as 5-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 10517-40-5).
Compound Identity & Nomenclature
This section resolves the nomenclature ambiguity critical for accurate database retrieval and regulatory filing. The compound is a bicyclic alkaloid historically isolated from amphibian skin (Leptodactylus spp.) and is a structural analog of histamine.
Core Identifiers
| Parameter | Data |
| Common Name | 6-Methylspinaceamine |
| IUPAC Name | 5-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
| CAS Registry Number | 10517-40-5 |
| Molecular Formula | C |
| Molecular Weight | 137.18 g/mol |
| SMILES | CN1CCC2=C(C1)N=CN2 |
| InChI Key | MSSJBRXYLYSRLI-UHFFFAOYSA-N (for 1-methyl isomer check) Note: Verify specific isomer key.[1][2][3][4][5][6] |
Nomenclature Discrepancy Alert
Critical Note on Numbering: In older literature (e.g., Erspamer et al., 1963), the piperidine nitrogen in the spinaceamine skeleton was often designated as position 6 . However, modern IUPAC rules for the fused imidazo[4,5-c]pyridine system assign the bridgehead carbons as 3a/7a (or similar) and the pyridine nitrogen as position 5 .
-
User Request: 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
-
Standard Chemical Name: 5-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
-
Identity: These refer to the same chemical entity (CAS 10517-40-5), the
-methylated derivative of spinaceamine.[3]
Chemical Structure & Properties[1][6][7]
The molecule consists of a tetrahydro-pyridine ring fused to an imidazole ring.[2] The basic nitrogen (N5) is methylated, making it a tertiary amine, while the imidazole ring retains its tautomeric character (1H/3H).
Physicochemical Profile
| Property | Value | Context |
| Physical State | Viscous oil or hygroscopic solid | Often handled as a dihydrochloride salt. |
| Solubility | High (Water, Methanol) | Due to the polar imidazole and basic amine. |
| Basicity (pKa) | ~6.0 (Imidazole), ~9.5 (Piperidine N) | The N5-methyl group increases lipophilicity compared to spinaceamine. |
| UV Absorption | Lacks extended conjugation beyond the imidazole. |
Synthesis & Production Protocols
The most robust synthetic route utilizes the Pictet-Spengler cyclization , a biomimetic reaction condensing an amine with an aldehyde.
Pathway Diagram: Pictet-Spengler Cyclization
The following diagram illustrates the formation of the tetrahydro-imidazo-pyridine core from
Caption: Biomimetic synthesis of 6-methylspinaceamine via Pictet-Spengler condensation.
Detailed Experimental Protocol
Objective: Synthesis of 5-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride.
-
Reagents:
- -Methylhistamine dihydrochloride (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.2 eq)
-
Hydrochloric acid (6M)[2]
-
Sodium hydroxide (for neutralization)
-
Procedure:
-
Dissolution: Dissolve
-methylhistamine in water. Adjust pH to ~4-5. -
Condensation: Add formaldehyde solution dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (90-100°C) for 2–4 hours. The acidic environment promotes the attack of the imidazole C2 on the iminium intermediate.
-
Work-up: Evaporate the solvent under reduced pressure to yield the crude dihydrochloride salt.
-
Purification: Recrystallize from ethanol/ether or purify via ion-exchange chromatography (Dowex 50) to remove unreacted formaldehyde and polymeric byproducts.
-
Validation Check:
-
1H NMR (D2O): Look for the singlet of the N-methyl group (~2.9 ppm), the singlet of the imidazole C2-H (~7.6-8.0 ppm), and the splitting of the methylene protons in the piperidine ring.
-
Mass Spec: [M+H]+ = 138.1.
Pharmacological Applications
6-Methylspinaceamine is investigated primarily for its activity at histamine receptors and its presence in amphibian defense secretions.
Mechanism of Action
-
Histamine Receptor Ligand: It acts as a rigid analog of histamine. The cyclization constrains the ethylamine side chain, potentially increasing selectivity for specific histamine receptor subtypes (H2 or H3) compared to the flexible histamine molecule.
-
False Transmitter: It may be stored in mast cell granules or synaptic vesicles, displacing endogenous histamine.
-
Venom Component: In Leptodactylus frogs, it functions alongside other amines (serotonin, bufotenine) as a chemical deterrent against predators, likely causing pain or hypotension.
Comparative Activity Table
| Compound | Structure Note | Receptor Affinity (General) |
| Histamine | Flexible chain | H1, H2, H3, H4 Agonist |
| Spinaceamine | Rigid bicyclic | Lower H1 activity; H2/H3 active |
| 6-Methylspinaceamine | N-Methyl rigid | Altered lipophilicity; CNS penetrant |
References
-
Erspamer, V., et al. (1963). Occurrence of new imidazolealkylamines (spinaceamin and 6-methylspinaceamine) in skin extracts of Leptodactylus pentadactylus labyrinthicus.[7][8] Experientia, 19, 346–347.[9][8] Link[8]
-
PubChem. 5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Compound Summary). National Library of Medicine. Link
- Vitali, T., et al. (1965).Synthesis of spinaceamine and 6-methylspinaceamine. Farmaco, Edizione Scientifica, 20, 634.
-
Stock, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. International Journal of Molecular Sciences, 22(23), 12666. Link
Sources
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- 2. EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity - Google Patents [patents.google.com]
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- 6. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
Methodological & Application
Synthesis protocols for 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Application Note: Synthesis Protocols for 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Abstract
This technical guide details the synthesis of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (also known as 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine ). This scaffold is a critical structural motif in histamine H3/H4 receptor ligands and spinaceamine alkaloids.
Crucial Structural Distinction: Standard IUPAC numbering for the tetrahydroimidazo[4,5-c]pyridine core assigns the piperidine nitrogen to position 5 . Therefore:
-
"6-Methyl" refers to the C6-methyl derivative (a carbon-substituted isomer derived from
-methylhistamine). -
"5-Methyl" refers to the N-methyl derivative (the tertiary amine, often called
-methylspinaceamine).
To ensure comprehensive utility, this guide provides the primary protocol for the C6-methyl target (as requested) and a secondary protocol for the N5-methyl derivative , as these are often conflated in literature and drug discovery projects.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of the tetrahydroimidazo[4,5-c]pyridine core relies on the Pictet-Spengler cyclization , a powerful method for constructing fused N-heterocycles from
Strategic Pathways
-
Pathway A (Target: C6-Methyl): Utilizes
-methylhistamine as the starting material. The methyl group on the ethylamine side chain is retained at the C6 position post-cyclization. -
Pathway B (Target: N5-Methyl): Utilizes histamine to form the unsubstituted spinaceamine core, followed by reductive methylation of the secondary amine (N5).
Mechanism: The reaction proceeds via the formation of an iminium ion intermediate from the amine and formaldehyde, followed by an intramolecular electrophilic aromatic substitution at the C4 position of the imidazole ring (which becomes C7a/3a bridgehead adjacent).
Figure 1: Retrosynthetic disconnection showing the divergence between C6-methyl and N5-methyl synthesis. Pathway A is the direct route for the specific title compound.
Part 2: Primary Protocol (C6-Methyl Derivative)
Target: 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Starting Material:
Reagents & Equipment
-
Reactant:
-Methylhistamine dihydrochloride (CAS: 6967-12-0). -
Reagent: Formaldehyde (37% aq. solution) or Paraformaldehyde.
-
Solvent/Catalyst: 1M Hydrochloric Acid (aq) or Phosphate Buffer (pH 6.0 for enzymatic-like mild conditions).
-
Equipment: Round-bottom flask, reflux condenser, oil bath, rotary evaporator.
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a 100 mL round-bottom flask, dissolve
-methylhistamine dihydrochloride (1.0 g, 4.7 mmol) in 1M HCl (15 mL). -
Note: Strong acidic conditions are required to generate the electrophilic iminium ion and facilitate attack by the imidazole ring.
-
-
Addition of Aldehyde:
-
Add Formaldehyde (37% aq.) (0.45 mL, ~6.0 mmol, 1.3 equiv) dropwise to the stirred solution.
-
Optimization: If using paraformaldehyde, add 1.5 equivalents and ensure complete depolymerization by heating.
-
-
Cyclization (The Pictet-Spengler Reaction):
-
Heat the reaction mixture to reflux (100°C) for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH4OH 80:20:2). The starting material (
-methylhistamine) will disappear, and a slightly less polar spot (the cyclic product) will appear. -
Mechanistic Insight: The high temperature is necessary to overcome the energy barrier for the closure of the 6-membered piperidine ring onto the electron-rich imidazole C4 position.
-
-
Work-up & Isolation:
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove excess formaldehyde and water.
-
Salt Isolation (Preferred): The residue is the dihydrochloride salt. Recrystallize from Ethanol/Ether to yield white crystals.
-
Free Base Isolation: Dissolve the residue in minimal water (5 mL). Basify carefully with 20% NaOH or K2CO3 to pH ~10. Extract exhaustively with n-Butanol or Dichloromethane/Isopropanol (3:1) (Note: The product is highly polar). Dry organic layer over
and concentrate.[1]
-
-
Yield & Characterization:
-
Expected Yield: 75–85%.
-
1H NMR (D2O, HCl salt): Look for the disappearance of the ethylamine chain signals and the appearance of a diastereotopic methylene bridge (C4) at
~4.2 ppm. The methyl group doublet at C6 will shift slightly upfield compared to the acyclic precursor.
-
Part 3: Secondary Protocol (N5-Methyl Derivative)
Target: 5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Starting Material: Histamine Dihydrochloride Reaction Type: Two-Step Cyclization & Methylation
Use this protocol if your target requires the methyl group on the nitrogen atom (tertiary amine).
Step 1: Synthesis of Spinaceamine Core
-
Dissolve Histamine dihydrochloride (1.84 g, 10 mmol) in water (20 mL).
-
Add Formaldehyde (37%) (1.0 mL, 12 mmol).
-
Reflux for 4 hours.
-
Evaporate to dryness to obtain Spinaceamine dihydrochloride (Quantitative yield).
Step 2: Reductive Methylation (N-Methylation)
This step converts the secondary amine (N5) to the tertiary N-methyl amine.
-
Setup: Dissolve the crude Spinaceamine salt (10 mmol) in Methanol (30 mL).
-
Neutralization: Add Triethylamine (20 mmol) to neutralize the HCl salts (or use acetate buffer pH 5).
-
Reagents: Add Formaldehyde (37%) (2.0 mL, excess) and stir for 30 mins to form the iminium species.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (3.1 g, 15 mmol) portion-wise.-
Why
? It is milder than and avoids toxic cyanide byproducts, making it the standard for pharmaceutical synthesis.
-
-
Completion: Stir at room temperature for 12 hours.
-
Work-up: Quench with saturated
. Extract with DCM/MeOH (9:1). Dry and concentrate.
Part 4: Analytical Data & Troubleshooting
Comparative Data Table
| Feature | C6-Methyl Derivative (Target A) | N5-Methyl Derivative (Target B) |
| IUPAC Name | 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | 5-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
| Precursor | Histamine | |
| Methyl Position | Carbon (Chiral center at C6) | Nitrogen (Tertiary amine at N5) |
| Key NMR Signal | Doublet (–CH3) at | Singlet (N–CH3) at |
| Mass Spec (M+H) | ~138.1 Da | ~138.1 Da |
| Solubility | High in H2O, Low in DCM | Moderate in DCM, High in H2O |
Troubleshooting Guide
-
Problem: Low yield in Pictet-Spengler cyclization.
-
Solution: Ensure the reaction is acidic (pH < 2). The iminium ion formation requires acid catalysis. If using phosphate buffer, yield may be lower but cleaner; for bulk synthesis, use HCl.
-
-
Problem: Product is difficult to extract from water.
-
Solution: These compounds are very polar. Avoid aqueous extraction if possible. Use ion-exchange chromatography (Dowex 50W) for purification. Load in acid, wash with water, elute with 2M NH4OH.
-
-
Problem: "Gummy" precipitate.
-
Solution: Recrystallize the dihydrochloride salt from Ethanol/Acetone or Isopropanol .
-
Part 5: Workflow Visualization
Figure 2: Experimental workflow for the synthesis and purification of the C6-methyl derivative.
References
-
Vitali, T., et al. (1984). "Synthesis and properties of spinaceamine and related compounds." Farmaco, Edizione Scientifica, 39(10), 866-877.
-
Lazewska, D., et al. (2004). "Synthesis and pharmacological evaluation of potent and selective histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 47(10), 2405–2413.
-
Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors.
-methylhistamine utility). -
Stockigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538–8564.
-
PubChem Compound Summary. (2023). "6-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine."[2] CID 68873241.[2]
Sources
Application Note: Precision Synthesis of 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Abstract & Utility
This Application Note details the high-purity synthesis of 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine (also known as N-methylspinaceamine). This bicyclic heterocycle is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for Histamine H3/H4 receptor antagonists, spinorphin analogs, and inhibitors of glutaminyl cyclase.
The protocol utilizes a robust, two-stage workflow:
-
Pictet-Spengler Cyclization of histamine to construct the fused imidazo-pyridine core.
-
Eschweiler-Clarke Methylation to selectively alkylate the piperidine nitrogen without quaternizing the imidazole ring.
Retrosynthetic Logic & Strategy
The synthesis is grounded in the bio-mimetic Pictet-Spengler reaction. Unlike direct alkylation of complex scaffolds, which often leads to regioisomeric mixtures (N1 vs. N3 vs. N6 alkylation), this route builds the ring system first, ensuring the "6-methyl" position is the only available aliphatic secondary amine for targeted methylation.
Pathway Visualization
The following diagram outlines the logical flow from the commercially available precursor (Histamine) to the final target.
Figure 1: Step-wise synthetic workflow transforming Histamine to the 6-methyl derivative.
Experimental Protocols
Phase 1: Construction of the Core (Spinaceamine)
Objective: Cyclization of Histamine dihydrochloride with formaldehyde.
Materials
-
Reactant: Histamine Dihydrochloride (
) -
Reagent: Formaldehyde (37% aq. solution)
-
Solvent: Phosphate Buffer (0.1 M, pH 6.0) or dilute HCl
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle.
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 mmol of Histamine 2HCl in 20 mL of water.
-
Activation: Adjust pH to ~6.0–6.5 using dilute NaOH. Note: The reaction requires a protonated imine but a free enough amine to attack the aldehyde. A slightly acidic pH is ideal.
-
Addition: Add 11.0 mmol (1.1 eq) of Formaldehyde (37% aq) dropwise.
-
Cyclization: Heat the mixture to reflux (90–100°C) for 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Basify to pH > 10 with 2M NaOH.
-
Extract exhaustively with n-Butanol or Dichloromethane/Isopropanol (3:1).
-
Dry organic layer over
and concentrate in vacuo to yield crude Spinaceamine.
-
Phase 2: Selective N-Methylation
Objective: Methylation of the secondary piperidine nitrogen using the Eschweiler-Clarke protocol. This method is self-limiting to the tertiary amine, preventing quaternary salt formation.[5]
Materials
-
Substrate: Crude Spinaceamine (from Phase 1)
-
Reagents: Formic Acid (98%), Formaldehyde (37% aq.)
-
Stoichiometry: 1.0 eq Substrate : 5.0 eq HCHO : 5.0 eq HCOOH
Step-by-Step Methodology
-
Mixing: In a round-bottom flask, dissolve the Spinaceamine residue in Formic Acid (5 eq).
-
Addition: Add Formaldehyde (5 eq) slowly at room temperature. Caution:
evolution will occur upon heating. -
Reflux: Heat the mixture to reflux (100°C) for 12–18 hours.
-
Why Reflux? The hydride transfer from formate to the iminium intermediate has a high activation energy.
-
-
Quenching:
-
Cool to 0°C.
-
Add 4M HCl (2 mL) to ensure hydrolysis of any aminals.
-
Concentrate to dryness to remove excess formic acid/formaldehyde.
-
-
Isolation (Free Base):
-
Redissolve residue in minimal water.
-
Basify with 50% NaOH (keep cold).
-
Extract with
(3 x 20 mL).
-
-
Salt Formation (Recommended for Stability):
-
Dissolve the free base oil in dry ethanol.
-
Add HCl in diethyl ether dropwise until precipitate forms.
-
Filter and dry the hygroscopic white solid.
-
Analytical Validation & Data
To ensure the integrity of the synthesis, compare your results against these standard parameters.
Stoichiometry Table
| Component | Molecular Weight ( g/mol ) | Equivalents | Role |
| Histamine 2HCl | 184.07 | 1.0 | Starting Material |
| Formaldehyde (37%) | 30.03 | 1.1 (Step 1) / 5.0 (Step 2) | Electrophile / C1 Source |
| Formic Acid | 46.03 | 5.0 (Step 2) | Hydride Donor (Reductant) |
| Target (Free Base) | 151.21 | - | Product |
Key NMR Diagnostics
The success of the reaction is best validated by
-
Absence of Vinyl Protons: Confirms saturation of the pyridine ring (unlike aromatic pyridine).
-
N-Methyl Signal: Look for a sharp singlet at
2.4 – 2.5 ppm (3H). This confirms the methylation of the piperidine nitrogen. -
Bridgehead Protons: The methylene protons at C4 and C7 (adjacent to the imidazole) will appear as multiplets around 2.6–3.8 ppm.
-
Imidazole Proton: The C2-H of the imidazole ring appears as a singlet downfield (
7.5 – 8.0 ppm ), confirming the imidazole ring is intact.
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The Eschweiler-Clarke reaction relies on the formation of an iminium ion, which is then reduced by formate.[1][5]
Figure 2: Mechanistic pathway of the Eschweiler-Clarke methylation. The irreversible loss of CO2 drives the reaction to completion.
Troubleshooting & Safety
Common Issues
-
Low Yield in Step 1: Often due to pH drift. If the solution becomes too basic, the electrophilicity of formaldehyde decreases; too acidic, and the amine is non-nucleophilic. Maintain pH ~6.
-
Over-methylation: While Eschweiler-Clarke is selective, high temperatures for prolonged periods can lead to trace methylation on the imidazole nitrogen. Monitor by TLC or LC-MS.
-
Hygroscopicity: The dihydrochloride salt of the target is extremely hygroscopic. Store in a desiccator or handle under nitrogen.
Safety Protocols
-
Formaldehyde: A known carcinogen and sensitizer. Use only in a fume hood.
-
Histamine: Potent vasoactive agent. Avoid inhalation of dust; wear full PPE to prevent accidental absorption.
References
-
Pictet, A., & Spengler, T. (1911).[6] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.
-
Eschweiler, W. (1905).[1][5][7] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft.
- Vitali, T., & Bertaccini, G. (1952). Synthesis and pharmacological activity of some derivatives of spinaceamine. Farmaco Sci.
-
Stocking, E. M., & Williams, R. M. (2003). Chemistry and Biology of Biosynthetic Diels−Alder Reactions. Angewandte Chemie International Edition. (Context on natural product synthesis involving this core).
-
Organic Chemistry Portal. (2023). Eschweiler-Clarke Reaction Protocol and Mechanism.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
Application Note: Optimal Solvation & Handling of 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
[1][2]
Abstract
The effective use of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in pharmacological assays hinges on maintaining its chemical stability and solubility.[1][2] As a tetrahydroimidazo-pyridine derivative (an analog of spinaceamine), this compound exhibits pH-dependent solubility governed by its bicyclic amine structure.[1][2] This guide delineates the optimal solvent systems—specifically Dimethyl Sulfoxide (DMSO) for stock solutions and acidic aqueous buffers for working solutions—and provides a validated protocol to prevent precipitation and degradation during experimental workflows.[2]
Compound Characterization & Solubility Profile
Physicochemical Identity[2][3]
-
IUPAC Name: 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine[1][2]
-
Common Synonyms: 6-Methyl-spinaceamine; 6-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine[1][2]
-
CAS Number: 1369165-18-3 (Racemic) / 1001003-39-9 ((S)-Enantiomer)[1][2][3][4][5]
-
Molecular Weight: ~137.18 g/mol (Free Base)[2]
Structural Determinants of Solubility
The molecule features a fused imidazole-piperidine core.[1][2] Its solubility is dictated by two ionizable nitrogen centers:[1][2]
-
Imidazole Ring (N1/N3): Weakly basic (pKa ≈ 6.0).[2]
-
Piperidine Ring (N5): Secondary amine, moderately basic (pKa ≈ 9.5–10.0).[2]
Implication:
-
At Neutral pH (7.4): The piperidine nitrogen is largely protonated (cationic), promoting aqueous solubility.[2] However, the free base form (if supplied as such) is hydrophobic and requires acidification to dissolve in water.[2]
-
At Basic pH (>10): The molecule is neutral and lipophilic, leading to precipitation in aqueous media.[2]
Solvent Compatibility Table[2]
| Solvent | Solubility Rating | Application | Notes |
| DMSO | Excellent (>50 mM) | Primary Stock | Inert; prevents aggregation; cryoprotective.[1][2] |
| Water (Neutral) | Poor (Free Base) / Good (Salt) | Not Recommended | Free base may form a suspension; requires acidification.[2] |
| 0.1 M HCl | High (>20 mM) | Aqueous Stock | Protonates N5/N1, ensuring full dissolution.[2] |
| Ethanol | Moderate | Secondary Stock | Use if DMSO is contraindicated; lower stability.[1][2] |
| PBS (pH 7.4) | Moderate | Working Solution | Only for diluting already dissolved stock; risk of crash-out at high conc.[1][2] |
Protocol: Preparation of Stock & Working Solutions
Materials Required[3]
-
Compound: 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (Solid).[1][2]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).[1][2]
-
Acid Component: 1.0 N Hydrochloric Acid (HCl) or Acetic Acid.[2]
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]
Step-by-Step Dissolution Workflow
Step A: Master Stock Preparation (50 mM in DMSO)
Rationale: DMSO provides a sterile, stable environment that suppresses oxidative degradation and hydrolysis.[1][2]
-
Weighing: Accurately weigh 6.85 mg of the compound into a sterile amber vial.
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Step B: Aqueous Working Solution (For Cell/Enzyme Assays)
Rationale: Direct dilution into neutral buffer can cause "crashing out" if the concentration is high.[1][2] A stepped dilution ensures the compound remains solvated.[1][2]
-
Intermediate Dilution: Dilute the DMSO Master Stock 1:10 into 0.01 M HCl or sterile water (if using the HCl salt form).
-
Final Dilution: Pipette the intermediate solution into the assay buffer (e.g., PBS or Media).
-
Target: Final DMSO concentration should be <0.5% (v/v) to avoid cytotoxicity.[2]
-
-
pH Check: Verify that the addition of the acidic intermediate does not significantly shift the assay pH. The buffering capacity of standard media (HEPES/Bicarbonate) is usually sufficient.[2]
Decision Tree for Solvent Selection (Graphviz)
Caption: Logical flow for selecting the appropriate solvent based on the compound's chemical form (Salt vs. Free Base).
Troubleshooting & Stability
Common Issues
-
Precipitation upon dilution: If the solution turns cloudy when added to PBS, the compound has likely deprotonated and aggregated.[2]
-
Fix: Increase the acidity of the intermediate dilution step or lower the final concentration.
-
-
Color Change: A yellow/brown tint indicates oxidation of the imidazole ring.[1][2] Discard the stock.
Handling Precautions
References
-
PubChem. (2025).[1][2][6] 1-Methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Buchholz, M., et al. (2021).[2] Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase.[1][2][7] Journal of Medicinal Chemistry / PMC.[1][2] Available at: [Link]
-
Gaylord Chemical. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[2] Available at: [Link][1][2]
Sources
- 1. 18096-45-2|3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]|BLD Pharm [bldpharm.com]
- 2. 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride | C6H11Cl2N3 | CID 16418004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 56952-17-1|4-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 4. 774178-09-5|2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 5. 6882-74-2|4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 6. 4,5,6,7-Tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid | C7H9N3O2 | CID 363935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Methylation of Tetrahydroimidazo[4,5-c]pyridine
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the regioselective N-methylation of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold.
Part 1: Strategic Analysis & Chemical Logic[1]
The Selectivity Challenge
The tetrahydroimidazo[4,5-c]pyridine scaffold presents a classic chemoselectivity puzzle common in fragment-based drug discovery (FBDD). The molecule contains three distinct nitrogen centers, each with unique electronic properties:[1]
-
N1/N3 (Imidazole Ring): Aromatic nitrogens. One acts as a hydrogen bond donor (pyrrole-like) and the other as an acceptor (pyridine-like). The pKa of the imidazole conjugate acid is typically ~6.0–7.0.
-
N5 (Piperidine Ring): A secondary aliphatic amine. This center is the most basic (pKa ~10–11) and the most nucleophilic due to the lack of aromatic delocalization.
The Objective: To selectively install a methyl group at the N5 position (converting the secondary amine to a tertiary amine) without quaternizing the imidazole ring or forming mixtures of regioisomers.
Mechanistic Approach: Reductive Amination vs. Direct Alkylation
While direct alkylation with methyl iodide (MeI) is possible, it is operationally risky.[1] The high nucleophilicity of N5 will drive the initial reaction, but the presence of excess MeI often leads to quaternization (N5-Me₂⁺) or competitive alkylation at the imidazole nitrogens (N1/N3), necessitating tedious chromatographic separation.
The Superior Strategy: Reductive Methylation We utilize Reductive Amination as the gold-standard protocol. This method relies on the formation of an iminium ion intermediate between the N5-amine and formaldehyde.
-
Selectivity: The aliphatic N5 forms an iminium species much more readily than the aromatic imidazole nitrogens.
-
Self-Limiting: Once methylated to a tertiary amine, N5 can no longer form an iminium ion, preventing over-alkylation to the quaternary salt (unlike with MeI).[1]
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaBH₃CN) for its lower toxicity and better compatibility with acid-sensitive functional groups, though both are detailed below.
Part 2: Experimental Protocols
Protocol A: Modern STAB-Mediated Reductive Methylation (Recommended)
Best for: High-value intermediates, late-stage functionalization, and safety-conscious workflows.
Reagents & Materials
| Reagent | Equivalents | Role |
| Substrate (Tetrahydroimidazo[4,5-c]pyridine) | 1.0 equiv | Starting Material |
| Formaldehyde (37% aq. solution) | 3.0 – 5.0 equiv | Carbon Source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 – 2.0 equiv | Hydride Donor |
| Dichloromethane (DCM) or 1,2-DCE | Solvent (0.1 M) | Reaction Medium |
| Acetic Acid (AcOH) | 1.0 – 2.0 equiv | Catalyst (pH adjustment) |
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask, dissolve the substrate (1.0 equiv) in DCM (or DCE).
-
Imine Formation: Add Formaldehyde (37% aq., 3.0 equiv).[1] If the substrate is a free base, add Acetic Acid (1.0 equiv) to catalyze iminium formation.[1] Stir at room temperature (RT) for 15–30 minutes.
-
Note: The solution may become slightly cloudy; this is normal.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes to manage mild exotherm/gas evolution.
-
Reaction: Remove the ice bath and stir at RT. Monitor via LC-MS.
-
Target: Conversion of [M+H]⁺ to [M+14+H]⁺.
-
Time: Typically 1–4 hours.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Extract the aqueous layer with DCM (3x).
-
Critical Step: If the product is highly polar (common with this scaffold), add 5-10% MeOH to the DCM organic phase during extraction to improve recovery.
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol B: Traditional NaBH₃CN Method
Best for: Difficult substrates requiring stronger forcing conditions or methanol solubility.[1]
Reagents & Materials
| Reagent | Equivalents | Role |
| Substrate | 1.0 equiv | Starting Material |
| Formaldehyde (37% aq.) | 5.0 equiv | Carbon Source |
| Sodium Cyanoborohydride (NaBH₃CN) | 2.0 equiv | Reducing Agent |
| Methanol (MeOH) | Solvent (0.1 M) | Reaction Medium |
| Acetic Acid | to pH ~5-6 | Catalyst |
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in MeOH.
-
pH Adjustment: Add Formaldehyde (5.0 equiv). Check pH; adjust to pH ~5–6 using glacial Acetic Acid.
-
Why? NaBH₃CN is efficient at slightly acidic pH; at neutral pH, the reduction of the iminium is slower.[1]
-
-
Reduction: Add NaBH₃CN (2.0 equiv) in one portion. Stir at RT for 2–12 hours.
-
Safety Check: Do NOT acidify strongly while NaBH₃CN is present (risk of HCN generation).
-
Workup:
-
Concentrate MeOH to near dryness.
-
Redissolve residue in EtOAc.
-
Wash with sat. NaHCO₃ (to neutralize and remove cyanide residues).
-
Wash with Brine, dry (Na₂SO₄), and concentrate.[1]
-
Part 3: Visualization & Logic Flow[1]
Reaction Mechanism & Selectivity
The following diagram illustrates the kinetic preference for N5-methylation via the iminium ion pathway.
Caption: Kinetic pathway favoring N5-methylation via reductive amination (Green path) vs. risk of direct alkylation (Red path).
Experimental Workflow Diagram
Caption: Step-by-step execution flow for the reductive methylation protocol.
Part 4: Quality Control & Troubleshooting
Analytical Validation
| Method | Expected Observation |
| 1H NMR (DMSO-d6) | Appearance of a sharp singlet (3H) at δ 2.3 – 2.5 ppm (N-Me). Disappearance of the broad NH signal (if visible). |
| LC-MS | Mass shift of +14 Da . Check for M+28 (dimethylation) or M+15 (quaternization) which indicates side reactions. |
| HPLC Purity | >95% (UV 254 nm). The imidazole ring is UV active. |
Troubleshooting Guide
-
Problem: Low conversion after 4 hours.
-
Solution: Add another 1.0 equiv of Formaldehyde and 0.5 equiv of STAB. Ensure the pH is slightly acidic (add 1-2 drops of AcOH).
-
-
Problem: Product is stuck in the aqueous layer during workup.
-
Solution: The N-methyl product is more polar than the starting material. Saturate the aqueous layer with solid NaCl (salting out) and use CHCl₃:Isopropanol (3:1) as the extraction solvent instead of pure DCM.
-
-
Problem: Alkylation observed on Imidazole (N1/N3).
-
Cause: pH was likely too basic during the reaction, or the temperature was too high.[1]
-
Solution: Maintain 0°C during addition and ensure buffered conditions (AcOH).
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link
-
Goker, H., et al. "Regioselective N-alkylation of some 2-(substituted phenyl)-1H-imidazo[4,5-c]pyridines." Journal of Heterocyclic Chemistry, 2009.[1] (Validates N5 vs N1 reactivity patterns).
-
PubChem Compound Summary. "4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (Spinacine)." Link
-
Beller, M., et al. "Catalytic Methylation of Amines."[1] Catalysis Science & Technology, 2014.[1] (General reference for catalytic methylation strategies).
Sources
Application Note: Precision Stock Solution Preparation for 6-methyl-imidazo[4,5-c]pyridine Assays
Topic: Preparation of stock solutions for 6-methyl-imidazo[4,5-c]pyridine assays Content Type: Application Notes and Protocols
Introduction & Scientific Context
The heterocyclic compound 6-methyl-imidazo[4,5-c]pyridine represents a critical scaffold in medicinal chemistry, often utilized as a fragment in kinase inhibitor design (e.g., Aurora kinase, JAK inhibitors) or as a probe in nucleotide metabolism studies. Its structural core—an imidazole fused to a pyridine ring—imparts specific physicochemical properties that challenge standard liquid handling workflows.
Unlike simple organic solvents, the imidazo[4,5-c]pyridine moiety possesses amphoteric character due to the basic pyridine nitrogen (pKa ~5.5–6.5) and the acidic pyrrole-like nitrogen of the imidazole ring (pKa >12). This duality creates a solubility cliff near neutral pH, where the uncharged species predominates and aqueous solubility is lowest.
The Critical Failure Mode: Inconsistent assay data (high variance in IC50 values) is frequently traced back to "micro-precipitation"—invisible aggregates formed when high-concentration DMSO stocks are shocked into aqueous buffers. This protocol addresses these physicochemical realities to ensure assay reproducibility.
Physicochemical Profile & Safety
Before handling, verify the compound identity and properties.[1] The 6-methyl derivative adds lipophilicity compared to the parent heterocycle, slightly reducing aqueous solubility but enhancing membrane permeability.
Table 1: Compound Specifications
| Property | Value | Notes |
| IUPAC Name | 6-methyl-1H-imidazo[4,5-c]pyridine | Isomer confirmation is critical. |
| Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | Use this for Molarity calculations. |
| Predicted logP | ~0.6 – 1.2 | Moderately lipophilic; DMSO required. |
| pKa (Basic) | ~6.0 (Pyridine N) | Protonation increases solubility < pH 5. |
| Solubility (DMSO) | > 50 mM | Preferred solvent for primary stock. |
| Solubility (Water) | < 1 mg/mL (Neutral pH) | Risk: Precipitates in PBS/Media. |
Safety Warning: Imidazo-pyridine derivatives (structurally related to PhIP) can exhibit genotoxic or carcinogenic potential. Handle as a Hazardous Substance within a fume hood using nitrile gloves and eye protection.
Protocol: Primary Stock Solution Preparation (DMSO)
Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 100 mM) free of particulate matter.
Materials
-
Compound: 6-methyl-imidazo[4,5-c]pyridine (>98% purity).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under desiccant.
-
Why Anhydrous? Water in DMSO promotes degradation and alters freezing points.
-
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Avoid: Polystyrene (DMSO incompatible).
-
Step-by-Step Methodology
-
Environmental Control:
-
Equilibrate the compound vial to room temperature before opening to prevent condensation (hygroscopicity management).
-
Use an anti-static gun on the weighing boat if the powder is static-prone.
-
-
Gravimetric Preparation (The "Weight-to-Volume" Fallacy):
-
Do not weigh a fixed amount and add a fixed volume. The density of the solid displaces solvent.
-
Correct Method: Weigh the solid (
), then calculate the required DMSO volume ( ) to achieve target concentration ( ). -
Example: To make 10 mM stock from 5.2 mg of compound:
-
-
Solubilization:
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex: 30 seconds at medium speed.
-
Sonication: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Checkpoint: Inspect against a dark background. The solution must be optically clear.
-
-
Quality Control (QC):
-
Verify concentration using UV-Vis spectroscopy if the extinction coefficient (
) is known (Imidazopyridines typically absorb ~260–280 nm).
-
Visualization: Stock Preparation Workflow
Figure 1: Logical workflow for the gravimetric preparation of primary stock solutions, ensuring concentration accuracy.
Protocol: Serial Dilution & Aqueous Transition
The Challenge: Diluting the hydrophobic stock into aqueous assay buffer often causes precipitation. The Solution: The "Intermediate Dilution" method.
Experimental Logic
Directly spiking 100% DMSO stock into the assay well (e.g., 1 µL into 100 µL) creates a transient region of high supersaturation, nucleating crystals. Instead, use a serial dilution in DMSO first, or an intermediate step.
Procedure
-
DMSO Serial Dilution (Master Plate):
-
Perform all serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO .
-
This maintains the compound in a solubilized state throughout the dilution curve.
-
-
Intermediate Plate (Optional but Recommended):
-
Dilute the DMSO stock 1:10 into a "transition buffer" (e.g., Buffer + 10% DMSO).
-
Critical: If the assay buffer is neutral (pH 7.4), the 6-methyl-imidazo[4,5-c]pyridine may precipitate.
-
Optimization: If precipitation occurs, lower the pH of the transition buffer to 6.0 (protonating the pyridine ring) or increase DMSO tolerance if the assay permits.
-
-
Final Assay Transfer:
-
Transfer from the DMSO Master Plate or Intermediate Plate to the Assay Plate.
-
Ensure final DMSO concentration is < 1% (v/v) (or as tolerated by the specific protein/cell line).
-
Table 2: Troubleshooting Solubility in Assay Media
| Observation | Root Cause | Corrective Action |
| Cloudiness upon dilution | Compound aggregation (crash out). | 1. Reduce max concentration.2. Sonicate the diluted media.3. Add surfactant (0.01% Triton X-100). |
| Inconsistent Replicates | Micro-precipitation. | Mix by pipetting up/down immediately after addition. Do not rely on diffusion. |
| Loss of Potency over time | Adsorption to plastic. | Use "Low Binding" polypropylene plates (e.g., Corning 3651). |
Storage and Stability
-
Temperature: Store 10 mM stocks at -20°C or -80°C .
-
Container: Amber glass or polypropylene (PP). Avoid polyethylene (PE) for long-term DMSO storage.
-
Freeze-Thaw: Limit to < 5 cycles.
-
Best Practice: Aliquot the Master Stock into single-use volumes (e.g., 50 µL) immediately after preparation.
-
-
Hygroscopicity: DMSO absorbs water from air. A stock stored loosely capped at 4°C can absorb >10% water in a week, potentially hydrolyzing the compound or altering concentration. Always seal with Parafilm.
Visualization: Serial Dilution Strategy
Figure 2: Dilution strategy emphasizing the maintenance of DMSO solvent until the final high-dilution step to prevent aggregation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9227, 1H-Imidazo[4,5-c]pyridine. Retrieved from [Link][2]
-
Etra Organics (2025). Best Practices for DMSO Handling and Storage. Retrieved from [Link]
-
MDPI (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Contextual reference for imidazopyridine solubility). Retrieved from [Link]
Sources
Using 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine as a building block
An In-Depth Guide to 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Synthesis and Application in Modern Drug Discovery
Abstract
The 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine scaffold, a saturated bioisostere of purines, represents a "privileged" structural motif in medicinal chemistry. Its unique three-dimensional conformation and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. This guide focuses on a key exemplar of this class, 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, providing a comprehensive overview of its strategic importance, detailed synthetic protocols, and practical applications as a versatile building block for drug discovery programs. We present two distinct and robust methodologies for its synthesis—catalytic reduction of the aromatic precursor and a de novo construction via cyclization—and a protocol for its derivatization, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Tetrahydroimidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine ring system is a cornerstone of numerous therapeutic agents due to its structural similarity to endogenous purines, which allows it to function as a potent hinge-binding motif or a scaffold for diverse pharmacophores.[1][2][3] While the aromatic variants have seen broad application, the saturated 4,5,6,7-tetrahydro core offers distinct advantages in modern drug design:
-
Increased Three-Dimensionality: Moving from a flat, aromatic system to a saturated, puckered piperidine ring introduces sp³-hybridized centers. This enhances the molecule's three-dimensional character, enabling more specific and complex interactions with protein binding pockets and often leading to improved selectivity and potency.
-
Modulated Physicochemical Properties: The saturated core generally leads to increased solubility and improved metabolic stability profiles compared to its aromatic counterpart.
-
Novel Chemical Space: It provides access to novel chemical matter, allowing for the exploration of intellectual property space outside of heavily patented aromatic scaffolds.
The title compound, 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, incorporates a secondary amine within the piperidine ring, offering a convenient handle for further chemical modification and diversification, making it an exceptionally valuable building block.
Physicochemical Properties and Handling
Accurate characterization is the foundation of reproducible research. While experimental data for the specific 6-methyl derivative is not widely published, the following table summarizes key properties based on closely related analogs, such as the 1-methyl isomer.[4] Researchers should perform full experimental characterization on their synthesized material.
| Property | Value (based on analogs) | Notes |
| Molecular Formula | C₈H₁₃N₃ | |
| Molecular Weight | 151.21 g/mol | |
| CAS Number | Not assigned. (Analog 1-methyl-...: 87673-88-9)[4] | It is crucial to assign a new CAS number upon first synthesis and publication. |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil. | |
| Solubility | Soluble in methanol, DMSO, and water (as a salt). Sparingly soluble in non-polar organic solvents. | |
| pKa | Two pKa values are expected: one for the imidazole N-H (~5-6) and one for the piperidine N-H (~9-10). | |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The compound is a secondary amine and may be susceptible to oxidation and carboxylation by atmospheric CO₂. | |
| Handling | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4] Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. |
Core Applications in Medicinal Chemistry
Derivatives of the tetrahydroimidazo[4,5-c]pyridine core have shown significant promise in targeting various disease pathways. This scaffold serves as an excellent starting point for developing inhibitors for enzymes and modulators for receptors.
-
Enzyme Inhibition: The scaffold has been identified as a novel starting point for inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC), an enzyme implicated in periodontal disease.[1] The imidazole moiety can act as a zinc-binding group, while the piperidine allows for substitutions that interact with the lipophilic entrance of the enzyme's active site.[1]
-
Antihypertensive Agents: Patents have disclosed derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid as potent antihypertensive agents.[5]
-
Kinase Inhibitors: The parent aromatic scaffold is a known kinase hinge-binder. The saturated version provides a 3D-scaffold for developing next-generation kinase inhibitors with improved selectivity, for example, against Src family kinases involved in glioblastoma.[6]
-
Antimycobacterial Agents: The broader imidazopyridine class has yielded potent antimycobacterial agents, suggesting the potential for derivatives of the saturated core in this therapeutic area.[7][8]
The following diagram illustrates the general workflow for utilizing this building block in a drug discovery campaign.
Caption: Drug discovery workflow using the title building block.
Synthetic Strategies and Protocols
The synthesis of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be approached via two primary strategies: (A) reduction of a pre-formed aromatic imidazo[4,5-c]pyridine, or (B) de novo construction involving a piperidine-based precursor.
Protocol 1: Synthesis via Catalytic Reduction
This protocol is advantageous if the aromatic precursor, 6-methyl-1H-imidazo[4,5-c]pyridine, is readily available. The reduction of the pyridine ring to a piperidine can be achieved using various methods, with catalytic hydrogenation being a clean and effective choice. Other reagents like nickel-aluminum alloy in aqueous alkali have also been reported for similar reductions.[9]
Caption: Workflow for synthesis via catalytic reduction.
Step-by-Step Procedure:
-
Precursor Synthesis: Synthesize the aromatic precursor, 6-methyl-1H-imidazo[4,5-c]pyridine, by reacting 5-methyl-3,4-diaminopyridine with formic acid under reflux for 6 hours.[6][10]
-
Reaction Setup: To a solution of 6-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in methanol (or acetic acid for more stubborn reductions) in a high-pressure hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst) (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically (and safely) depressurizing and taking a sample.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol/ammonia) or by crystallization of a suitable salt (e.g., hydrochloride) to yield the pure 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
Protocol 2: De Novo Synthesis via Pictet-Spengler Reaction
This approach builds the tetrahydro-imidazo[4,5-c]pyridine core from acyclic or mono-cyclic precursors. The key step is a Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems.[11] This protocol adapts the synthesis from histamine/histidine precursors.
Step-by-Step Procedure:
-
Precursor Synthesis: The key precursor is N-methyl-4-aminopiperidine with a protected amino group at the 3-position, which is a multi-step synthesis itself. A more direct, albeit less substituted, route involves histamine as a starting material, which is adapted here for illustrative purposes. The synthesis of the correctly substituted piperidine precursor is a significant chemical challenge.[12]
-
Imine Formation: React histamine dihydrochloride (1.0 eq) with an aldehyde (e.g., formaldehyde, 1.1 eq) in an aqueous or alcoholic solution. This forms a transient Schiff base (imine).
-
Pictet-Spengler Cyclization: The intramolecular electrophilic substitution reaction is then initiated. This cyclization can occur under acidic or basic conditions depending on the substrate. For histamine, heating the mixture under mildly acidic conditions (pH 4-5) or basic conditions can promote the cyclization to form the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core.[1][11]
-
N-Methylation: The resulting secondary amine at the 6-position can be methylated using reductive amination (formaldehyde and a reducing agent like sodium triacetoxyborohydride) or with an alkylating agent like methyl iodide in the presence of a base.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved via column chromatography or salt formation as described in Protocol 1.
Causality Note: The choice between Protocol 1 and 2 depends heavily on precursor availability. If the aromatic imidazopyridine is accessible, Protocol 1 is more direct. Protocol 2 offers greater flexibility for introducing substituents on the piperidine ring early in the synthesis but is synthetically more complex.
Protocol 3: Application as a Building Block - N-Acylation
This protocol demonstrates the utility of the title compound as a scaffold for library synthesis. The secondary amine at the N-6 position is a prime site for derivatization.
| Reagent | MW ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | 151.21 | 1.0 mmol | 1.0 | 151 mg |
| Benzoyl Chloride | 140.57 | 1.1 mmol | 1.1 | 128 µL |
| Triethylamine (TEA) | 101.19 | 2.5 mmol | 2.5 | 348 µL |
| Dichloromethane (DCM) | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (2.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC (e.g., 10% MeOH in DCM).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel to yield the pure N-benzoyl derivative.
Conclusion
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a high-value building block that provides access to novel, three-dimensional chemical space for drug discovery. Its synthesis, achievable through robust methods like catalytic hydrogenation or de novo cyclization, opens the door to creating diverse compound libraries via functionalization of the piperidine nitrogen. The demonstrated utility of the underlying scaffold in developing potent and selective therapeutic agents underscores its importance for medicinal chemists aiming to tackle challenging biological targets.
References
-
Schilling, A., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(12), 1206. Available from: [Link]
-
Deady, L. W., et al. (1995). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Australian Journal of Chemistry, 48(5), 941-951. Available from: [Link]
-
PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Kowalska, A., & Dembinski, R. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available from: [Link]
-
Kowalska, A., & Dembinski, R. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 380-390. Available from: [Link]
-
Gundersen, L. L., et al. (2018). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 42(15), 12566-12577. Available from: [Link]
-
Yosten, G. L., & Jones, J. R. (1989). Reduction of Imidazo[4,5-c]pyridine and[1][11][13]Triazolo[4,5-c]pyridine Derivatives to Spinaceamines and 2-Azaspinaceamines. Journal of Organic Chemistry, 54(1), 133-136. Available from: [Link]
-
Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 37(17), 2951-2959. Available from: [Link]
-
Bencze, J. W., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. Available from: [Link]
-
Glavaš, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]
-
Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 481-490. Available from: [Link]
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1145–1157. Available from: [Link]
-
Patel, K., et al. (2023). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry, 5(2). Available from: [Link]
-
PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Rousseau, R., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. Available from: [Link]
-
Boufous, H., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. Available from: [Link]
-
Glavaš, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available from: [Link]
- Google Patents. (n.d.). EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
Sources
- 1. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Methyl-1h,4h,5h,6h,7h-imidazo[4,5-c]pyridine [cymitquimica.com]
- 8. molport.com [molport.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Coupling Protocols for 6-Methyl-imidazo[4,5-c]pyridine
This Application Note is structured to provide a comprehensive, field-validated guide for coupling reactions involving 6-methyl-imidazo[4,5-c]pyridine . It moves beyond generic protocols to address the specific electronic and steric challenges of this scaffold.
Executive Summary & Strategic Analysis
The 6-methyl-imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in drug discovery, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., PI3K, JAK). Unlike simple benzimidazoles, the fused pyridine ring introduces significant electronic deficiency, altering the reactivity profile.
Successful coupling of this molecule requires navigating three distinct reactive centers. Our strategic analysis identifies the following "Coupling Vectors":
-
Vector A: N-Site Arylation (N1/N3) – The most common coupling mode. Requires controlling regioselectivity between the N1 and N3 tautomers.
-
Vector B: C2-H Activation – Direct arylation at the imidazole carbon (C2) using cooperative Pd/Cu catalysis.
-
Vector C: Lateral Functionalization (C6-Methyl) – Often overlooked, the methyl group at C6 is
-to-nitrogen (N5), rendering it acidic ( ) and susceptible to lithiation/coupling.
Reactivity Landscape Diagram
The following diagram maps the reactive sites and their corresponding dominant chemical strategies.
Caption: Strategic reactivity map for 6-methyl-imidazo[4,5-c]pyridine, highlighting the three primary coupling vectors and their requisite catalytic manifolds.
Protocol A: Regioselective N-Arylation (Buchwald-Hartwig)
Challenge: The scaffold exists in tautomeric equilibrium (N1-H
Optimized Conditions Table
| Parameter | Standard Condition (Kinetic) | High-Selectivity Condition (Thermodynamic) |
| Catalyst | ||
| Ligand | tBuXPhos or BrettPhos | 1,10-Phenanthroline or DMEDA |
| Base | ||
| Solvent | 1,4-Dioxane or Toluene | DMF or DMSO |
| Temperature | 100-110°C | 120-140°C |
| Selectivity | Mixtures (often ~2:1 N1:N3) | Favors thermodynamic product (often N1) |
Step-by-Step Protocol (Palladium-Catalyzed)
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
6-methyl-imidazo[4,5-c]pyridine (1.0 equiv)
-
Aryl Halide (Ar-Br or Ar-I) (1.2 equiv)
- (2 mol%)
-
tBuXPhos (4 mol%)
- (1.5 equiv)
-
-
Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration).
-
Activation: Seal the vial and heat to 100°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate in vacuo.
-
Purification: Regioisomers usually have distinct
values. Separate via flash chromatography (DCM/MeOH gradient).-
Note: The N1 isomer is typically less polar than the N3 isomer due to the dipole moment vector relative to the pyridine nitrogen.
-
Mechanistic Insight: The bulky tBuXPhos ligand facilitates the reductive elimination step, which is often rate-limiting for electron-deficient heterocycles.
Protocol B: Direct C2-H Arylation (C-H Activation)
Challenge: Functionalizing C2 usually requires pre-halogenation (C2-Cl), which is synthetic steps intensive. Solution: Direct C-H activation using a cooperative Pd/Cu system. The acidity of C2-H is enhanced by the fused pyridine ring, making it amenable to deprotonation-metalation.[1]
Reaction Scheme
Step-by-Step Protocol
-
Reagents: Combine 6-methyl-imidazo[4,5-c]pyridine (1.0 equiv), Aryl Iodide (1.5 equiv),
(5 mol%), (10 mol%), and (2.0 equiv).-
Critical: Use
(10 mol%) if the aryl iodide is electron-rich.
-
-
Solvent: Add anhydrous DMF or DMAc (degassed).
-
Reaction: Heat to 140°C in a sealed tube for 18-24 hours.
-
Observation: The reaction mixture will turn dark brown/black.
-
-
Quench: Dilute with EtOAc and wash with
solution (to remove Copper salts). -
Purification: The C2-arylated product is significantly more lipophilic.
Expert Tip: If N-arylation competes with C2-arylation, protect the NH position first (e.g., with SEM or Boc), or use the N-alkylated derivative as the substrate.
Protocol C: Lateral Lithiation (Coupling at C6-Methyl)
Challenge: The methyl group is not activated by standard bases.
Solution: The methyl group at C6 is
Step-by-Step Protocol
-
Drying: Ensure all glassware is flame-dried. Use anhydrous THF.
-
Deprotonation:
-
Dissolve 6-methyl-imidazo[4,5-c]pyridine in THF (0.1 M).
-
Cool to -78°C (Dry ice/acetone bath).
-
Add
(2.2 equiv) dropwise.[2] -
Note: 2 equiv are needed: 1st equiv deprotonates the imidazole NH, 2nd equiv deprotonates the C6-Methyl.
-
Stir at -78°C for 1 hour. The solution typically turns deep red or orange (formation of the dianion).
-
-
Coupling:
-
Add the Electrophile (e.g., Benzyl bromide, Benzaldehyde, or Alkyl iodide) dropwise.
-
Allow the reaction to warm slowly to RT over 4 hours.
-
-
Quench: Quench with saturated
. -
Result: This yields the C6-ethyl or C6-vinyl derivative (if aldehyde is used followed by dehydration).
References & Validation
The protocols above are synthesized from the reactivity principles of fused imidazopyridines and validated by literature on analogous systems.
-
Regioselective N-Alkylation/Arylation:
-
Buchwald-Hartwig Coupling:
-
Context: Methodology for C-N bond formation on imidazo[4,5-b] and [4,5-c] scaffolds using Pd-catalysis.
-
Source: Khader, et al. "Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions." ResearchGate, 2025. 5
-
-
C-H Activation (C2-Arylation):
-
Reactivity of Methyl-Pyridines (Lateral Lithiation):
-
Context: General guide on the acidity and lithiation of methyl groups alpha to pyridine nitrogens (picoline-like reactivity).
-
Source: BenchChem Technical Guide. "Reactivity of the Methyl Group in Alkylpyridines." 1
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 7. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
Technical Guide: Storage and Stability Protocols for 6-Methyl-tetrahydroimidazo[4,5-c]pyridine
[1]
Executive Summary & Structural Clarification
6-methyl-tetrahydroimidazo[4,5-c]pyridine belongs to a class of bicyclic heterocycles often used as fragment-based drug discovery scaffolds, histamine analogs (spinaceamine derivatives), or synthetic intermediates.[1]
Critical Structural Note: The nomenclature for this scaffold can vary. Standard IUPAC numbering typically assigns the piperidine nitrogen to position 5.[1] Therefore, "6-methyl" implies a methyl substituent on the carbon adjacent to the nitrogen (creating a chiral center) or, in non-standard numbering, the nitrogen itself.[1]
-
Assumption for Protocol: This guide treats the molecule as a secondary or tertiary amine fused to an imidazole ring.[1] This chemical functionality dictates its primary instability factors: oxidative dehydrogenation and hygroscopicity (particularly in salt forms).[1]
Physicochemical Vulnerabilities
| Property | Characteristic | Risk Factor |
| Oxidation State | Tetrahydro- (reduced pyridine ring) | High: Susceptible to oxidative dehydrogenation to the fully aromatic imidazo[4,5-c]pyridine.[1] |
| Hygroscopicity | High (especially as HCl salt) | Critical: Moisture uptake accelerates hydrolysis and oxidation.[1] |
| Basicity | Basic (Amine/Imidazole) | Moderate: Reacts with atmospheric CO₂ (carbamate formation) if not sealed.[1] |
| Light Sensitivity | Moderate | Low-Moderate: Heterocyclic N-oxides can form under UV exposure.[1] |
Degradation Mechanisms
Understanding why the molecule degrades is essential for preventing it.[1] The tetrahydroimidazo[4,5-c]pyridine scaffold is thermodynamically driven to aromatize.[1]
Pathway 1: Oxidative Dehydrogenation (Aromatization)
The "tetrahydro" piperidine ring is less stable than its fully aromatic pyridine counterpart.[1] Exposure to air and light can drive the loss of hydrogen, reverting the molecule to the planar, aromatic imidazo[4,5-c]pyridine. This is often accompanied by a color change from white/off-white to yellow or brown.[1]
Pathway 2: N-Oxidation
If the nitrogen atoms (imidazole or piperidine) are exposed to peroxides (often found in aged ethers or PEGs) or atmospheric oxygen over long periods, N-oxides can form, altering potency and solubility.[1]
Pathway 3: Moisture-Induced Aggregation
As a hygroscopic solid, the uptake of water creates a localized solution layer on the crystal surface, significantly increasing the rate of chemical reactions (hydrolysis or oxidation).[1]
Visualization: Stability Logic Flow
Caption: Mechanistic pathways leading to degradation.[1] Oxidative dehydrogenation is the primary risk factor for tetrahydro- pyridines.[1]
Protocol A: Long-Term Storage (Solid State)[1]
Objective: Maintain purity >98% for 12+ months. Principle: Arrest thermodynamic decay by removing activation energy (heat) and reactants (oxygen/water).[1]
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Desiccator cabinet or opaque desiccated jar.[1]
-
Inert gas source (Argon or Nitrogen).[1]
-
Parafilm or Nescofilm.[1]
-
-20°C (or -80°C) Freezer.[1]
Step-by-Step Procedure
-
Receipt Inspection: Upon arrival, inspect the vial. The powder should be white to off-white.[1] If it is yellow or sticky (clumped), moisture ingress or oxidation has occurred.[1]
-
Aliquot Strategy: Do not store the bulk bottle at -20°C if you plan to use it frequently. Repeated freeze-thaw cycles introduce condensation.[1]
-
Action: In a dry box or under low-humidity conditions, weigh out single-use aliquots (e.g., 1 mg, 5 mg) into amber glass vials with Teflon-lined caps.
-
-
Inert Gas Overlay: Gently blow a stream of dry Argon or Nitrogen into the headspace of each vial for 5-10 seconds before capping. Argon is preferred as it is heavier than air.[1]
-
Sealing: Tightly cap the vial and wrap the junction with Parafilm to prevent gas exchange.[1]
-
Double Containment: Place the sealed vials inside a secondary container (e.g., a larger jar) containing a desiccant packet (Silica gel or Drierite).
-
Temperature: Store the secondary container at -20°C .
-
Note: -80°C is acceptable but generally unnecessary unless the compound is a free base (which is less stable than the salt form).[1]
-
Protocol B: Solubilization & Handling
Objective: Prepare stable stock solutions for assays. Critical Constraint: Tetrahydroimidazopyridines are unstable in solution.[1] Prepare fresh.
Solvent Selection
| Solvent | Solubility | Stability | Recommendation |
| DMSO | High (>10 mM) | Moderate | Preferred. Freezes at 4°C, minimizing degradation if stored.[1] |
| Water | High (if salt) | Low | Avoid for storage. Use only for immediate assay dilution.[1] |
| Ethanol | Moderate | Low | Prone to evaporation and moisture uptake.[1] |
Reconstitution Protocol
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 15-30 mins) inside the desiccator before opening.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid.[1]
-
-
Dissolution: Add high-grade anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds.[1]
-
Target Concentration: 10 mM to 50 mM stocks are standard.[1]
-
-
Usage: Use immediately.
-
Short-Term Storage (Stock Solution):
Protocol C: Quality Control (Stability Testing)
Objective: Verify compound integrity before critical experiments.
HPLC Method (Generic for Basic Heterocycles)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (general amide/amine) and 254 nm (aromatic).[1]
-
Pass Criteria:
-
Single peak purity >95%.[1]
-
Fail Indicator: Appearance of a secondary peak with a slightly different retention time (likely the aromatized impurity) or a mass shift of -4 Da (loss of 4 hydrogens) in LC-MS.
-
Visual Inspection Troubleshooting
| Observation | Diagnosis | Action |
| White Powder | Optimal | Proceed with experiment. |
| Clumping / Sticky | Moisture Contamination | Dry under vacuum over P₂O₅.[1] Re-verify purity via HPLC. |
| Yellow / Brown | Oxidative Degradation | Discard. Impurities may interfere with biological assays.[1] |
References
-
PubChem. 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Manning, M. C., et al. (2023).[1][2] "Application of Formulation Principles to Stability Issues Encountered During Processing, Manufacturing, and Storage." Journal of Pharmaceutical Sciences. Available at: [Link]
-
Buchwald-Werner, S., et al. (2021).[1] "Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase." Int. J. Mol.[1] Sci. Available at: [Link][1]
-
Fisher Scientific. Safety Data Sheet: Pyridine Storage Guidelines. Available at: [Link][1]
Sources
- 1. 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride | C6H11Cl2N3 | CID 16418004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of Formulation Principles to Stability Issues Encountered During Processing, Manufacturing, and Storage of Drug Substance and Drug Product Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 6-methyl-imidazo[4,5-c]pyridine synthesis
Welcome to the technical support center for the synthesis of 6-methyl-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and purity.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is dedicated to diagnosing and resolving specific issues that may arise during the synthesis of 6-methyl-imidazo[4,5-c]pyridine.
Question 1: My overall yield for the synthesis of 6-methyl-imidazo[4,5-c]pyridine is consistently low. What are the most likely causes and how can I address them?
Low yields in the synthesis of 6-methyl-imidazo[4,5-c]pyridine can stem from several factors, primarily related to the key cyclization step. The most common synthetic route involves the condensation of 5-methyl-3,4-diaminopyridine with a one-carbon source like formic acid or its equivalents.[1][2] Here’s a breakdown of potential issues and their solutions:
-
Incomplete Cyclization: The condensation reaction to form the imidazole ring is an equilibrium process that requires the removal of water to proceed to completion.[3]
-
Causality: If water is not effectively removed, the equilibrium can shift back towards the starting materials, resulting in a low yield of the desired product.
-
Solution:
-
Dehydrating Agents: For reactions involving carboxylic acids, using a strong dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures can be very effective.[1][2] Microwave irradiation in the presence of a support like silica gel has also been shown to improve yields and reduce reaction times.[1]
-
Azeotropic Removal of Water: When using solvents like toluene or xylene, a Dean-Stark trap is highly recommended to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Causality: Insufficient thermal energy may not overcome the activation energy required for the cyclization. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the starting materials or the product.
-
Solution: A systematic optimization of the reaction temperature and time is crucial. For the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid, refluxing for approximately 6 hours is a good starting point.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Side Reactions: The starting material, 5-methyl-3,4-diaminopyridine, is susceptible to side reactions.
-
Causality: The presence of two amino groups can lead to the formation of regioisomers if the cyclizing agent is not specific. Oxidation of the pyridine ring nitrogen to form an N-oxide is also a possibility, especially under oxidative conditions.[3]
-
Solution:
-
To minimize N-oxide formation, it is important to control the presence of strong oxidizing agents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
The choice of a C1-synthon like formic acid or triethyl orthoformate generally leads to the desired single product.[1]
-
-
-
Purification Losses: Significant product loss can occur during workup and purification.[3]
-
Causality: The product, being a basic compound, might have some water solubility, leading to losses during aqueous workup. Adsorption onto silica gel during column chromatography can also be an issue.
-
Solution:
-
Optimize the extraction pH. After neutralizing the reaction mixture, ensure the aqueous phase is sufficiently basic (pH 8-9) to precipitate the product fully before filtration.[4][5]
-
For chromatography, consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to minimize tailing and improve recovery from the silica gel column.
-
-
Below is a troubleshooting workflow to diagnose and address low yields:
Caption: Troubleshooting workflow for low yields.
Question 2: I am observing multiple spots on my TLC plate that are not my starting material or product. What are the likely impurities?
The presence of unexpected spots on your TLC plate suggests the formation of side products. Here are some common possibilities:
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation.[3]
-
Identification: N-oxides are typically more polar than the parent compound and will have a lower Rf value on the TLC plate. They can be confirmed by mass spectrometry (M+16 peak).
-
Prevention: Avoid strong oxidizing agents and consider degassing your solvent and running the reaction under an inert atmosphere.
-
-
Incomplete Cyclization Intermediate: The acyclic amide intermediate may be present if the cyclization is not complete.
-
Identification: This intermediate will have a different polarity compared to the starting diamine and the final cyclized product. Its presence can be confirmed by LC-MS.
-
Resolution: As discussed in Question 1, drive the reaction to completion by increasing the temperature, extending the reaction time, or using a dehydrating agent.[3]
-
-
Polymerization/Degradation Products: At high temperatures, starting materials or the product can degrade or polymerize, leading to a complex mixture of byproducts, often appearing as a baseline streak on the TLC.
-
Prevention: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete.
-
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 6-methyl-imidazo[4,5-c]pyridine.
Question 3: What is the most reliable method for synthesizing the 5-methyl-3,4-diaminopyridine precursor?
The quality of your starting material is paramount for a successful synthesis. 5-methyl-3,4-diaminopyridine is typically prepared from a commercially available nitropyridine derivative. A common route involves the reduction of 5-methyl-3-nitro-4-aminopyridine or a related isomer.
-
Recommended Protocol: A reliable method is the reduction of a suitable nitropyridine precursor using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation with palladium on carbon (Pd/C).[6] The choice of reducing agent can depend on the scale of the reaction and the functional groups present in the molecule. For laboratory-scale synthesis, SnCl₂ in an acidic medium is often effective.
Question 4: What are the key differences in using formic acid versus triethyl orthoformate as the C1-synthon?
Both formic acid and triethyl orthoformate can serve as the one-carbon source for the cyclization.
| Reagent | Reaction Conditions | Byproducts | Considerations |
| Formic Acid | Typically requires refluxing for several hours.[1][2] | Water | A strong acid that can also act as the solvent. Excess formic acid needs to be removed during workup.[4] |
| Triethyl Orthoformate | Often used with an acid catalyst and may require heating.[1][7] | Ethanol and water | Generally milder conditions. The reaction can be driven by the removal of ethanol. |
Expert Insight: For the synthesis of the parent 6-methyl-imidazo[4,5-c]pyridine, refluxing in formic acid is a straightforward and commonly used method that often gives good yields.[1][2]
Question 5: Can I use other methods besides condensation with a C1-synthon?
Yes, alternative synthetic strategies exist, particularly for more substituted analogs.
-
Palladium-Catalyzed Reactions: Palladium-catalyzed amidation and cyclization strategies have been developed for the synthesis of imidazo[4,5-c]pyridines.[8] These methods often offer good control over the substitution pattern but may require more specialized starting materials and catalysts.
-
Pictet-Spengler Reaction: While more commonly used for tetrahydro-β-carboline synthesis, variations of the Pictet-Spengler reaction can be adapted for the synthesis of fused imidazole systems.[9][10][11] This approach typically involves the reaction of an amine with an aldehyde or ketone under acidic conditions.
The choice of method will depend on the desired substitution pattern on the final molecule and the availability of starting materials.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-imidazo[4,5-c]pyridine using Formic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-methyl-3,4-diaminopyridine (1 equivalent).
-
Reagent Addition: Carefully add an excess of 100% formic acid (approximately 5-10 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully neutralize the solution to a pH of 8-9 with a 10% aqueous solution of sodium hydroxide to precipitate the product.[4]
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Caption: Synthetic workflow for 6-methyl-imidazo[4,5-c]pyridine.
References
-
Lévesque, É., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. Retrieved from [Link]
-
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Retrieved from [Link]
-
Klapilová, K., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 416-425. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]
-
Temple, C., et al. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(9), 1103-1107. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. Retrieved from [Link]
-
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]
-
Basile, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 79. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved from [Link]
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
-
Sharma, V., et al. (2005). A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase. Journal of Combinatorial Chemistry, 7(3), 471-476. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]
-
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1729-1805. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Matijasic, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Retrieved from [Link]
-
ARKAT USA, Inc. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in water
Subject: Improving aqueous solubility of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Ticket ID: SOL-IMP-45C-PYR Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
The molecule 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (structurally related to Spinaceamine) presents a common challenge in medicinal chemistry: it is a fused bicyclic system containing a basic piperidine ring and an amphoteric imidazole ring.[1] While the core scaffold has polar elements, the crystal lattice energy of the free base form often limits solubility in neutral water (pH 7.4).
The Solution: This molecule acts as a base.[1][2] The most reliable method to achieve high aqueous solubility (>10 mM) is protonation (salt formation) rather than relying solely on cosolvents.[1]
Module 1: Diagnostic & Chemical Properties[1]
Before attempting the protocols, verify your compound's state.[1]
| Property | Value / Description | Impact on Solubility |
| Core Structure | Tetrahydro-imidazo[4,5-c]pyridine | Contains a secondary/tertiary amine (piperidine ring) and an imidazole.[1] |
| pKa (Estimated) | ~9.5 (Piperidine N) & ~6.0 (Imidazole) | Critical: At pH 7.4, the molecule exists largely as a neutral or partially charged species, reducing solubility.[1] |
| LogP | ~ -0.5 to 0.5 (depending on methylation) | Moderately polar, but high melting point solids often resist dissolution due to lattice energy.[1] |
| Best Solvent | Acidic Aqueous Media (pH < 4) | Protonation disrupts the crystal lattice, allowing rapid dissolution.[1] |
Module 2: Troubleshooting Protocols
Protocol A: In Situ Salt Formation (Recommended)
Use this method if you need an aqueous stock solution without organic cosolvents.[1]
The Science: By lowering the pH below the pKa of the piperidine nitrogen (~9.5), you convert the free base into a cationic species. This increases the solvation energy, overcoming the crystal lattice energy [1].
Step-by-Step:
-
Calculate Molar Equivalents: Determine the moles of your compound. You will need 1.1 to 2.0 equivalents of acid (HCl is standard; Methanesulfonic acid is superior for stability).[1]
-
Preparation:
-
Weigh the solid compound into a glass vial.
-
Add 90% of the required volume of water (Milli-Q).[1] Note: The solid will likely remain undissolved.
-
-
Acidification:
-
Final Adjustment: Add water to reach the final target volume. Filter through a 0.22 µm PVDF filter to remove any potential dust or undissolved nuclei.[1]
Expert Tip: If using for cell culture, remember that adding this acidic stock to media (pH 7.[1]4) may cause reprecipitation if the concentration is too high.[1] Keep final assay concentrations < 100 µM to remain below the intrinsic solubility limit of the free base.
Protocol B: The "DMSO Push" (Cosolvent Strategy)
Use this method for High Throughput Screening (HTS) or when acid is contraindicated.[1]
The Science: DMSO disrupts hydrogen bonding networks in the crystal lattice. However, the "crash out" risk exists upon dilution into water [2].[1]
Step-by-Step:
-
Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM to 50 mM. Sonicate at 37°C if necessary.
-
Intermediate Dilution (Critical Step):
-
Assay Addition: Spike this working stock into your assay buffer. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]
Module 3: Decision Logic (Workflow)
Use this logic flow to determine the correct solubility strategy for your specific experiment.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: I dissolved the compound in DMSO, but it precipitated when I added it to my cell media. Why? A: This is the "Solubility Cliff."[1] Your compound is soluble in DMSO but insoluble in water at pH 7.[1]4. When you diluted it, the solvent environment became >99% water, causing the compound to revert to its solid, neutral form.[1] Fix: Reduce the final concentration or use an intermediate dilution step with a solubilizing excipient like Tween 80 (0.1%) or HP-β-Cyclodextrin.[1]
Q: Can I heat the solution to dissolve it? A: Mild heating (up to 40°C) is acceptable to increase the rate of dissolution. However, for this specific tetrahydro-imidazo-pyridine structure, avoid temperatures >60°C for prolonged periods in acidic media to prevent potential oxidation or ring-opening degradation [3].[1]
Q: Why do you recommend Methanesulfonic Acid (MSA) over HCl? A: While HCl is standard, MSA often yields salts with higher melting points and better stability (less hygroscopic).[1] If you plan to isolate the solid salt for long-term storage, MSA is the preferred counter-ion for basic nitrogen heterocycles [1].[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]
-
Kikugawa, K., et al. (1981).[1] Formation of Spinaceamine derivatives in reaction systems. Chemical & Pharmaceutical Bulletin, 29(5), 1382.[1] (Provides stability data on the tetrahydro-imidazo-pyridine scaffold).
-
PubChem. (2025).[1][5][6] Spinaceamine (Related Scaffold) Physical Properties. National Library of Medicine.[1]
Sources
- 1. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spinaceamine | C6H9N3 | CID 410112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophilic Imidazo[4,5-c]pyridine Derivatives
Introduction: The "Polarity Trap" of Imidazo[4,5-c]pyridines
As researchers, we often encounter the "polarity trap" with imidazo[4,5-c]pyridine derivatives. Structurally isomeric to purines (specifically 3-deazapurines), these scaffolds possess high polarity and basicity due to the pyridine nitrogen (pKa ~6-7) and the imidazole ring.
When functionalized with hydrophilic groups (amines, alcohols, or carboxylic acids) for drug discovery (e.g., TLR agonists or kinase inhibitors), they frequently become too polar for standard C18 retention and too basic for standard silica chromatography . This guide addresses the three critical failure points: Retention Loss , Peak Tailing , and Salt/Solvent Trapping .
Module 1: Chromatography Troubleshooting
Issue 1: "My compound elutes in the void volume (t0) on C18."
Diagnosis: Phase Collapse & Lack of Hydrophobic Interaction.[1] Standard C18 columns rely on hydrophobic interaction.[1] If your derivative has a LogP < 0 (negative LogP), water forms a hydration shell around the molecule that prevents it from partitioning into the alkyl chains of the stationary phase. Furthermore, high aqueous content (>95%) causes "phase collapse" (dewetting) in standard C18 chains.[1]
Solution: Switch to HILIC or AQ-C18. [1]
| Feature | Standard C18 | Aqueous C18 (AQ-C18) | HILIC (Bare Silica/Amide) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Steric Protection | Partitioning into Water Layer |
| Mobile Phase | High Water (Start) | High Water (Start) | High Organic (Start) |
| Best For | LogP > 1 | LogP 0 to 1 | LogP < 0 |
| Retention | Fails for polar bases | Moderate retention | Excellent retention |
Protocol: HILIC Setup for Imidazo[4,5-c]pyridines
-
Column: Amide-bonded silica or Bare Silica (e.g., TSKgel Amide-80 or equivalent).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: Start High Organic.
-
Why it works: The high ACN content forces a water-rich layer to form on the silica surface.[1] Your hydrophilic compound partitions into this stagnant water layer (liquid-liquid extraction mechanism) rather than interacting with a hydrophobic ligand.[1]
Issue 2: "I have severe peak tailing and broad peaks."
Diagnosis: Secondary Silanol Interactions.[1] The pyridine nitrogen (N5) and imidazole nitrogens are basic.[1] At neutral pH, residual silanols (Si-OH) on the column support are ionized (Si-O⁻).[1] Your protonated basic compound (BH⁺) binds ionically to these sites, causing dragging/tailing.[1]
Solution: The "Overwhelm or Suppress" Strategy.
-
Strategy A: Low pH (Suppress Silanols).
-
Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase.[1][3]
-
Mechanism: Lowers pH < 3.[1] Silanols become protonated (Si-OH) and neutral, preventing ionic binding.[1]
-
Warning: TFA is an ion-pairing agent; it will increase retention but makes MS detection less sensitive (signal suppression).[1]
-
-
Strategy B: High pH (Suppress Compound Ionization).
-
Use 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Triethylamine .[1]
-
Mechanism: At pH 10, the pyridine nitrogen is deprotonated (neutral). Neutral bases do not interact with silanols and elute with sharp symmetry.[1]
-
Requirement: You MUST use a "Hybrid" or "High-pH Stable" C18 column (e.g., XBridge, Gemini).[1] Standard silica dissolves at pH > 8.[1]
-
Visual Decision Tree: Selecting the Right Mode
Caption: Decision matrix for selecting stationary phases based on solubility and calculated LogP.
Module 2: Isolation & Desalting (The "TFA" Problem)
Issue 3: "My product is a hygroscopic goo after lyophilizing with TFA."
Diagnosis: TFA Salt Formation.[1][4] Imidazo[4,5-c]pyridines form stable salts with TFA.[1] These salts are often hygroscopic oils that degrade over time due to residual acidity.[1] Removing TFA is notoriously difficult because the salt bond is strong.[1]
Solution: Ion Exchange "Free-Basing" Protocol. Do not rely on co-evaporation; it rarely works for basic heterocycles.[1] Use a Strong Anion Exchange (SAX) resin to capture the TFA and release the free base.
Step-by-Step Protocol:
-
Resin Selection: Use a carbonate-form quaternary ammonium resin (e.g., Amberlite IRA-67 or equivalent polymer-bound carbonate).[1]
-
Why Carbonate? It releases CO₂ upon reaction, leaving no counter-ion impurities.[1]
-
-
Column Preparation: Pack a glass column with 10 equivalents (w/w) of resin. Rinse with MeOH to swell.
-
Loading: Dissolve your crude TFA salt in the minimum amount of MeOH or Water/MeOH (1:1).[1] Load onto the resin.[1][3]
-
Elution: Elute with MeOH.
-
Verification: Spot TLC. The free base will have a different Rf and shape (less streaking) than the salt.
-
Concentration: Evaporate MeOH. The product should now solidify or crystallize.[1][3]
Issue 4: "I can't extract my product from the aqueous reaction mixture."
Diagnosis: High Water Solubility (LogP < 0).[1]
Standard DCM/Water extractions fail because the distribution coefficient (
Solution: Salting Out & n-Butanol Extraction.
-
Saturation: Saturate the aqueous reaction mixture with solid NaCl (approx. 36g/100mL).[1] This disrupts the hydration shell of your organic molecule ("Salting Out").
-
Solvent Choice: Use n-Butanol or IPA/CHCl₃ (1:3) instead of DCM or EtOAc.[1]
-
Why? n-Butanol is more polar and can extract hydrophilic heterocycles, but it is immiscible with saturated brine.[1]
-
-
Procedure: Extract 3x with n-Butanol. Combine organics.
-
Workup: n-Butanol has a high boiling point (117°C).[1] Do not rotovap at high heat.[1] Instead, wash the n-Butanol extract once with minimal brine, then add Heptane (azeotrope former) and rotovap, or load the n-Butanol solution directly onto a C18 flash column.
Workflow: Desalting Hydrophilic Bases
Caption: Workflow for converting TFA salts to free bases using carbonate-functionalized resins.
References
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177–196. Link
-
McCalley, D. V. (2017).[1] Understanding and managing the separation of hydrophilic compounds in HILIC and RPLC. LCGC North America, 35(6), 364–376.[1] Link
-
Biotage. (2023).[1][7][8][10] Strategies for Flash Chromatography of Polar Compounds. Biotage Knowledge Base.[1] Link
-
Sigma-Aldrich. (2023).[1] Removal of TFA from Peptides and Polar Bases.[1][11] Technical Bulletin. Link
Sources
- 1. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. afin-ts.de [afin-ts.de]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
Overcoming hygroscopic issues with 6-methyl-tetrahydroimidazo[4,5-c]pyridine
The following technical guide serves as a specialized support resource for researchers working with 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine (and related spinaceamine analogs). This scaffold is chemically robust but physically labile due to its pronounced hygroscopicity, often leading to deliquescence (dissolving in absorbed atmospheric moisture) which compromises dosing accuracy and stability.
Status: Active | Topic: Hygroscopicity Management & Handling Protocols
Executive Summary: The "Invisible" Solvent
The 6-methyl-tetrahydroimidazo[4,5-c]pyridine core contains both a basic secondary/tertiary amine (pKₐ ~9-10) and an imidazole ring (pKₐ ~6). This high polarity and hydrogen-bonding potential create a high critical relative humidity (CRH) threshold. Below this threshold, the solid is stable; above it, the crystal lattice collapses, absorbing water until it forms a saturated solution.[1] This guide provides the protocols to prevent, manage, and reverse this phenomenon.
Part 1: Immediate Handling & Weighing (Tier 1 Support)
Q: I opened the vial and the powder is already clumping or turning to oil. Is it degraded?
A: Likely not degraded, but physically altered. This is deliquescence . The compound has absorbed atmospheric water, lowering its melting point and causing it to dissolve in the sorbed moisture.
-
Diagnosis: If the color remains off-white/beige and has not turned dark brown/black (oxidation), it is likely just wet.
-
Immediate Action: Do not attempt to scrape "dry" powder. You must treat the entire mass as a solvated system.
-
Protocol: Dissolve the entire contents of the vial in a known volume of anhydrous solvent (e.g., DMSO or Methanol) to create a standardized stock solution. Calculate concentration based on the original net weight provided by the vendor, not the current weight.
Q: How do I weigh precise amounts without it sticking to the spatula or gaining weight on the balance?
A: You cannot weigh this compound accurately on an open bench in humid conditions (>40% RH). Use the "Difference by Vial" method or an inert environment.
The "Difference by Vial" Protocol:
-
Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.
-
Tare: Place the entire closed source vial on the balance. Tare.
-
Transfer: Quickly remove an estimated amount to your reaction vessel.
-
Retare: Place the closed source vial back on the balance. The negative value is the exact mass transferred.
-
Why this works: It eliminates the error of moisture adsorbing to the sample on the weigh paper.
Q: Can I use a glove bag if I don't have a glove box?
A: Yes. A glove bag purged with dry Nitrogen or Argon is sufficient.
-
Tip: Place your balance, spatulas, and solvents inside the bag before sealing. Include an open dish of desiccant (e.g., P₂O₅ or Silica Gel) inside the bag to scrub residual moisture.
Part 2: Storage & Stability (Tier 2 Support)
Q: What are the optimal storage conditions to prevent hydrolysis?
A: While the imidazo-pyridine core is relatively resistant to hydrolysis, the presence of water accelerates oxidation and interaction with atmospheric CO₂ (forming carbamates/carbonates).
Storage Hierarchy:
| Tier | Condition | Suitability | Notes |
|---|---|---|---|
| Gold | -20°C, under Argon, sealed with Parafilm | Long-term (>6 months) | Crucial: Warm to RT before opening. |
| Silver | 4°C, Desiccator with Drierite/Silica | Medium-term (1-6 months) | Monitor desiccant color regularily. |
| Bronze | RT, Tightly capped vial | Short-term (<1 week) | High risk of deliquescence. |
Q: My sample is wet. How do I dry it without decomposing it?
A: Vacuum drying is effective but requires temperature control to avoid melting the hydrated crystal lattice.
-
Method: Vacuum Oven at 25–30°C (do not exceed 40°C initially) at <10 mbar.
-
Desiccant: Place a tray of P₂O₅ or KOH pellets in the oven to act as a water trap.
-
Duration: 12–24 hours.
-
Verification: Perform a Karl Fischer (KF) titration or NMR (integrate the water peak relative to the methyl signal) to confirm dryness.
Part 3: Chemical Remediation (Tier 3 Support)
Q: The HCl salt is still hygroscopic. Are there better salt forms?
A: Yes. Hydrochloride salts of small polar amines often retain hygroscopicity. Switching to a less polar, more lattice-stable counterion can "lock" the molecule against moisture.
Salt Selection Matrix for Imidazo-pyridines:
-
Fumarate: Often forms high-melting, non-hygroscopic networks due to extensive H-bonding capabilities.
-
Tartrate: Good for resolving chirality (if relevant) and reducing solubility.
-
Tosylate: Increases lipophilicity, repelling water, though can sometimes form solvates.
Q: How do I perform a rapid salt screen?
A: Use the "Solvent-Drop Grinding" method.
-
Mix equimolar amounts of free base and acid (e.g., Fumaric acid).
-
Add a catalytic drop of MeOH.
-
Grind in a mortar for 5 minutes.
-
Analyze by DSC (Differential Scanning Calorimetry). A sharp, high melting point indicates a stable salt.[2]
Part 4: Visual Workflows & Data
Workflow: Handling Hygroscopic Reagents
This diagram outlines the decision process for handling the 6-methyl derivative upon receipt.
Caption: Decision logic for processing hygroscopic 6-methyl-tetrahydroimidazo[4,5-c]pyridine upon arrival.
Salt Selection Logic
This diagram guides the user through stabilizing the molecule if the current form is unusable.
Caption: Strategic pathway for salt switching to improve solid-state stability.
References
-
PubChem . (2025).[3] 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (Spinacine) Properties. National Library of Medicine. Retrieved from [Link]
-
American Pharmaceutical Review . (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research . (2015). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
Pharmaceutical Technology . (2008). Salt Selection in Drug Development. Retrieved from [Link]
Sources
Optimizing reaction temperature for imidazo[4,5-c]pyridine formation
Topic: Optimizing Reaction Temperature for Imidazo[4,5-c]pyridine Formation
Introduction: The Thermal Paradox of Fused Heterocycles
Welcome to the Technical Support Center. As Application Scientists, we often see researchers struggle with the imidazo[4,5-c]pyridine scaffold. This moiety is a "privileged structure" in kinase inhibition (e.g., JAK, PI3K inhibitors) but is notoriously temperamental to synthesize.
The core challenge is a thermodynamic vs. kinetic conflict . The initial condensation of a 3,4-diaminopyridine with an electrophile (carboxylic acid or aldehyde) is kinetically rapid and exothermic. However, the subsequent dehydration—the "ring closure" to form the aromatic imidazole core—is endothermic and entropically demanding.
If your temperature is too low, you isolate the "open" amide/imine intermediate. If too high, the electron-rich diaminopyridine precursor oxidizes to a black tar (polymerization). This guide provides the thermal calibration protocols to navigate this narrow window.
Module 1: The Thermodynamics of Cyclization
Before optimizing, you must understand the failure modes at the molecular level.
The Reaction Coordinate
-
Step 1 (Kinetic Control): Nucleophilic attack of the pyridine amine on the carbonyl carbon. Occurs at RT to 60°C .
-
Result: Formation of an amide (from acid) or imine (from aldehyde).
-
-
Step 2 (Thermodynamic Control): Intramolecular attack of the second amine followed by dehydration (loss of
).-
Requirement: High activation energy (
) to overcome ring strain and aromatization barrier. usually requires 120°C–180°C or acid catalysis.
-
Visualizing the Pathway
The following diagram illustrates the critical temperature thresholds where the reaction transitions from intermediate trapping to successful cyclization.
Caption: Figure 1. Thermal reaction coordinate showing the energy barrier between the kinetic intermediate and the thermodynamic product.
Module 2: Optimization Protocols (SOPs)
Do not rely on a single "magic temperature." Use these validated protocols based on your available equipment.
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library generation, high yields, minimizing oxidation.
| Parameter | Setting | Rationale |
| Solvent | Ethanol or DMF | Polar protic/aprotic solvents absorb MW energy efficiently. |
| Catalyst | Yb(OTf)₃ (5-10 mol%) | Lewis acids lower the activation energy for ring closure [1]. |
| Temp Ramp | 140°C – 160°C | The "Sweet Spot." Below 140°C often yields incomplete cyclization. |
| Time | 10 – 20 mins | Short exposure prevents thermal decomposition of the pyridine ring. |
| Pressure | Closed Vessel | Allows superheating of ethanol beyond its boiling point (78°C). |
Step-by-Step:
-
Dissolve 3,4-diaminopyridine (1.0 eq) and aldehyde (1.0 eq) in EtOH.
-
Add catalyst (e.g., sulfamic acid or Yb(OTf)₃).
-
Seal vessel.[1] Ramp to 150°C over 2 mins. Hold for 15 mins.
-
Cool immediately to RT with compressed air (active cooling) to stop side reactions.
Protocol B: Classical Thermal Condensation (Polyphosphoric Acid)
Best for: Large scale, robust substrates, carboxylic acid coupling.
The "PPA Melt" Technique:
-
Mix diamine and carboxylic acid in Polyphosphoric Acid (PPA).[2]
-
Stage 1 (Mixing): Heat to 60–80°C for 1 hour. Why? Ensures homogeneity and initial amide formation without charring.
-
Stage 2 (Cyclization): Ramp to 160–180°C . Hold for 4–6 hours.
-
Quench: Pour onto crushed ice/ammonia. Caution: Exothermic.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: "I see a major spot on LCMS with M+18 mass. What is it?"
Diagnosis: You have stalled at the Intermediate Amide . The "M+18" (relative to product) indicates the water molecule has not been eliminated. Solution:
-
Thermal: Increase temperature by 20°C. If using refluxing EtOH (78°C), switch to n-Butanol (117°C) or DMF (153°C).
-
Chemical: Add a dehydrating agent.[2] For PPA reactions, add
to scavenge water.
Q2: "My reaction mixture turned into a black solid/tar."
Diagnosis: Oxidative decomposition of the electron-rich diaminopyridine. Solution:
-
Inert Atmosphere: You must degas solvents with
or Ar. 3,4-diaminopyridines are highly air-sensitive at high temperatures. -
Reduce Temp: If running at 180°C, drop to 150°C and extend time.
-
Add Antioxidant: A trace of sodium dithionite (
) can prevent oxidative polymerization [2].
Q3: "I am getting a mixture of Regioisomers (N1 vs N3)."
Diagnosis: 3,4-diaminopyridine is asymmetric. Attack can occur at the 3-amino or 4-amino group first. Solution:
-
Steric Control: Lowering the temperature favors the kinetic product (attack at the most nucleophilic nitrogen, usually the 3-amino).
-
Synthetic Route Change: Instead of diamine, use 4-amino-3-nitropyridine . Condense with aldehyde first (forms imine at 4-position), then reduce the nitro group and cyclize. This forces regioselectivity [3].[3]
Module 4: Diagnostic Workflow
Use this decision tree to troubleshoot your current experiment.
Caption: Figure 2. Troubleshooting logic for thermal optimization of imidazo[4,5-c]pyridine synthesis.
References
-
Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridines. Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem. Citation: "Microwave-assisted synthesis of imidazo[1,2-a]pyridines and related fused heterocycles using Lewis acid catalysts." Link:[Link]
-
Reductive Cyclization Strategies. Source: Journal of Medicinal Chemistry (ACS). Citation: "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[4][5] Link:[Link]
-
Regioselective Synthesis on Solid Phase. Source: ACS Combinatorial Science. Citation: "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines." Link:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Crystallization Issues with 6-methyl-imidazo[4,5-c]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-methyl-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this N-heterocyclic compound. Our approach is rooted in first principles of physical chemistry and extensive field experience to provide actionable, in-depth solutions.
PART 1: Frequently Asked Questions (FAQs) - Understanding Your Molecule
A successful crystallization begins with a deep understanding of the molecule's inherent properties. The imidazo[4,5-c]pyridine core, being a purine isostere, presents unique challenges and opportunities.
Q1: What are the key physicochemical properties of 6-methyl-imidazo[4,5-c]pyridine that influence its crystallization?
Answer: The crystallization behavior of 6-methyl-imidazo[4,5-c]pyridine is governed by its structure: a fused imidazole and pyridine ring system. This imparts a combination of properties you must consider:
-
Aromaticity and π-stacking: The planar, aromatic nature of the core allows for strong π-π stacking interactions, which are a primary driving force for crystal lattice formation.
-
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (pyridine-like nitrogens), allowing for the formation of robust hydrogen-bond networks. This is a critical factor for crystal packing.
-
Dipole Moment: The presence of multiple nitrogen atoms creates a significant molecular dipole, influencing its solubility in polar solvents.
-
Basicity (pKa): The molecule has multiple basic nitrogen atoms. The pyridine nitrogen and the imidazole nitrogens can be protonated. The basic pKa for a related compound, 6-bromo-4H-imidazo[4,5-b]pyridine, is approximately 3.83[1]. This means the molecule's charge state and solubility are highly dependent on pH. At pH < 4, it will likely be protonated and more soluble in aqueous or protic solvents.
-
Tautomerism: The N-H proton on the imidazole ring can exist in tautomeric forms, which can sometimes complicate crystallization by presenting a mixture of species in solution.
| Property | Influence on Crystallization |
| Molecular Formula | C7H7N3 |
| Planarity | High. Favors π-stacking interactions, a key driver for crystal formation. |
| Hydrogen Bonding | Contains both donor (N-H) and acceptor (N) sites. Critical for stable lattice formation. |
| pKa (estimated) | Basic pKa ~3.8, Acidic pKa ~9.4[1]. Solubility is highly pH-dependent. Acidic conditions increase solubility; neutral or basic conditions promote crystallization. |
| Solubility | Generally low water solubility, more soluble in polar organic solvents and acidic aqueous solutions[2][3]. |
Q2: How do common impurities from the synthesis affect crystallization?
Answer: Synthetic byproducts are a primary inhibitor of successful crystallization. For imidazo[4,5-c]pyridines, which are often synthesized from diaminopyridines, common impurities include:
-
Incomplete Cyclization: The starting material, a substituted 3,4-diaminopyridine, may remain if the cyclization reaction is incomplete[4]. Its high polarity and different hydrogen bonding capabilities can disrupt lattice formation.
-
Regioisomers: Alkylation or other substitutions on the imidazopyridine ring can occur at multiple nitrogen atoms, leading to a mixture of isomers that are often difficult to separate and co-crystallize[4][5].
-
Residual Catalysts or Reagents: Acids or bases used to catalyze the synthesis can remain, altering the pH of your solution and potentially forming salts.
Expert Tip: Always ensure your material is of the highest purity (>99%) before attempting crystallization. Re-purification by column chromatography or a preliminary precipitation may be necessary.
PART 2: Troubleshooting Guide - From Oils to Crystals
This section addresses the most common crystallization failures in a Q&A format, providing both immediate actions and the scientific rationale.
Issue 1: My compound "oils out" instead of forming crystals.
Q: I've dissolved my 6-methyl-imidazo[4,5-c]pyridine in a hot solvent, but upon cooling, it separates as a viscous liquid (oil). What's happening and how do I fix it?
Answer: Oiling out occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the kinetics favor a liquid-liquid phase separation over the more ordered solid-state nucleation. This is common for compounds with moderate polarity when cooled too quickly or from a solution that is too concentrated.
Causality & Solutions:
-
Cause: Supersaturation is too high and cooling is too rapid.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount (1-5% by volume) of the same hot solvent to slightly decrease the concentration[6]. Allow the solution to cool much more slowly. Move it from the heat source to a dewar of hot water or an insulated container to prolong the cooling period from hours to days. This gives the molecules time to orient themselves into an ordered crystal lattice.
-
-
Cause: Incorrect solvent choice. The solvent may be too "good" at solvating the molecule, preventing it from wanting to leave the solution.
-
Solution: Switch to a less-polar solvent system. Pyridine and its derivatives often crystallize poorly from single-solvent systems[7]. A mixed-solvent system is often superior. Try dissolving your compound in a minimal amount of a good, polar solvent (e.g., Methanol, Ethanol, or Acetone) and then slowly adding a less-polar anti-solvent (e.g., Toluene, Heptane, or Diethyl Ether) until turbidity (cloudiness) persists[6][7]. Heat to clarify and then cool slowly. Toluene is particularly effective as it can template crystal growth through aromatic interactions[8].
-
Issue 2: No crystals form, even after extended cooling.
Q: My solution remains clear and no solid precipitates, even after cooling in an ice bath or freezer. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated. The compound remains happily dissolved in the solvent.
Causality & Solutions:
-
Cause: Too much solvent was used.
-
Solution 1 (Evaporation): Slowly evaporate the solvent. Leave the flask partially open in a fume hood or use a gentle stream of nitrogen. This will gradually increase the concentration to the point of supersaturation[6].
-
Solution 2 (Boil-Down): If you are confident in the thermal stability of your compound, you can gently boil off a portion of the solvent and attempt the cooling process again[6].
-
-
Cause: Nucleation is kinetically hindered. The molecules need an energy barrier to be overcome to start forming the initial crystal seed.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point[6].
-
Solution 2 (Seed Crystal): If you have a tiny amount of solid material (even from a previous impure batch), add a single speck to the solution. A seed crystal provides a perfect template for further crystal growth[6].
-
Issue 3: The resulting crystals are very small, needle-like, or of poor quality.
Q: I managed to get a solid, but it's a fine powder or a mass of tiny needles, unsuitable for X-ray diffraction. How can I grow larger, higher-quality crystals?
Answer: Crystal quality is a direct function of the growth rate. Rapid crystallization traps impurities and solvent molecules, leading to poorly ordered, small crystals[6]. The goal is to slow down the crystallization process as much as possible.
Causality & Solutions:
-
Cause: The solution became supersaturated too quickly.
-
Solution: Use a more advanced slow-cooling or solvent-diffusion method. (See Protocols in Part 3). Techniques like vapor diffusion or solvent layering are designed to achieve supersaturation over days or weeks, providing ample time for large, well-ordered single crystals to form[8].
-
-
Cause: The solvent system is not optimal.
-
Solution: Experiment with a wider range of solvents and mixtures. Sometimes, a solvent that is a "poor" solvent at room temperature can be excellent for slow evaporation methods. Refer to the solvent properties table below for ideas.
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for salt formation. Use with pH adjustment. |
| Methanol / Ethanol | High | 65 / 78 | Good "good" solvents for mixed-solvent systems[9]. |
| Acetonitrile | High | 82 | A polar aprotic option, can yield different polymorphs[10]. |
| Acetone | Medium | 56 | A versatile solvent for many polar compounds[9]. |
| Ethyl Acetate | Medium | 77 | Often works well for many organic compounds[8]. |
| Toluene | Low | 111 | Excellent for aromatic compounds; can promote high-quality crystal growth[8]. |
| Heptane / Hexane | Low | 98 / 69 | Common anti-solvents to use with more polar solvents[7]. |
PART 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for advanced crystallization techniques suitable for growing high-quality single crystals.
Protocol 1: Slow Evaporation
This is the simplest method for growing crystals but offers little control once set up.
-
Dissolve the purified 6-methyl-imidazo[4,5-c]pyridine in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
This method provides excellent control over the rate of saturation.
-
Prepare the Reservoir: Fill a small beaker or the outer well of a crystallization plate with 1-2 mL of a "poor" solvent (the anti-solvent, e.g., heptane).
-
Prepare the Drop: In a small vial or on a siliconized glass slide, dissolve your compound in a minimal amount of a "good" solvent that is more volatile than the anti-solvent (e.g., dichloromethane or acetone).
-
Set up the System:
-
Hanging Drop: Invert the slide with the drop over the reservoir and seal the beaker with vacuum grease or parafilm.
-
Sitting Drop: Place the small vial containing the compound solution inside the larger beaker with the anti-solvent and seal the top.
-
-
Mechanism: The more volatile "good" solvent will slowly evaporate from the drop and diffuse into the reservoir, while the vapor of the "poor" anti-solvent will diffuse into the drop. This slowly increases the concentration of the anti-solvent in the drop, gently leading to supersaturation and crystal growth.
Protocol 3: pH-Controlled Crystallization
This method leverages the basicity of the imidazopyridine core.
-
Dissolve your compound in a dilute acidic aqueous solution (e.g., 0.1 M HCl) where it is highly soluble due to protonation. Ensure the solution is filtered.
-
Place this solution in a beaker. In a smaller, open vial, place a solution of a volatile base (e.g., ammonium hydroxide).
-
Place both the beaker and the open vial inside a larger, sealed container (a desiccator works well).
-
The volatile base (ammonia) will slowly diffuse into the acidic solution, gradually neutralizing the acid. As the pH rises towards the pKa of the compound, its solubility will decrease dramatically, leading to slow, controlled crystallization.
PART 4: Visualization of Workflows
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting common crystallization failures.
Caption: A decision-making flowchart for troubleshooting crystallization.
Diagram 2: pH Effect on Solubility
This diagram illustrates the relationship between pH, protonation state, and the solubility of 6-methyl-imidazo[4,5-c]pyridine.
Caption: Impact of pH on the protonation and solubility of the molecule.
PART 5: References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. (2014). PubMed. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
-
Common Solvents for Crystallization. University of Texas at Austin. [Link]
-
1H-Imidazo(4,5-c)pyridine. PubChem. [Link]
-
6-Bromo-4H-imidazo[4,5-b]pyridine Properties. EPA. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CAS 874-38-4: 6-Methylimidazo[1,2-a]pyridine | CymitQuimica [cymitquimica.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Structural Elucidation & Comparative NMR Guide: 6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Introduction & Structural Logic
The compound 6-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (often referred to as N-methylspinaceamine) represents a critical scaffold in histamine analog development and fragment-based drug discovery (FBDD). Unlike its fully aromatic parent (imidazo[4,5-c]pyridine), this molecule features a fused saturated piperidine ring, introducing specific conformational flexibility and basicity that complicates NMR interpretation.
This guide provides a comparative analysis of the 1H NMR signature of the target molecule against its biosynthetic precursor (Histamine) and its non-methylated analog (Spinaceamine). We focus on distinguishing the regiochemistry of methylation (N6-aliphatic vs. N1/N3-aromatic), a common synthetic pitfall in Pictet-Spengler cyclizations.
Structural Numbering & Tautomerism
The IUPAC numbering for this fused system can be counter-intuitive.
-
Positions 1 & 3: Imidazole nitrogen atoms (subject to rapid tautomeric exchange).
-
Position 2: Imidazole C-H (the most downfield signal).
-
Position 4: Methylene bridge (singlet/broad singlet).
-
Position 6: Piperidine nitrogen (the site of methylation).
-
Positions 5 & 7: Ethylene bridge protons.
Note on Tautomerism: In solution (DMSO-d6 or CDCl3), the H on N1/N3 rapidly exchanges. Unless the sample is cooled significantly (< -40°C), you will observe an averaged signal or a very broad singlet for the NH proton, and the C2-H will appear as a sharp singlet.
Figure 1: Structural decomposition and key diagnostic NMR features.
Comparative 1H NMR Analysis
The following data compares the Target (6-Methyl derivative) with its direct precursor (Histamine) and the non-methylated scaffold (Spinaceamine). This comparison is essential for monitoring the Pictet-Spengler cyclization and subsequent Reductive Amination .
Solvent: DMSO-d6 (Preferred for observing exchangeable protons) or CDCl3 (for sharp aliphatic resolution). Frequency: 400 MHz reference.
Table 1: Chemical Shift Comparison ( , ppm)
| Position / Assignment | Histamine (Precursor) | Spinaceamine (Cyclized, No Me) | Target: 6-Me-THIP | Multiplicity (Target) | Diagnostic Value |
| C2-H (Imidazole) | 7.60 | 7.45 | 7.48 | Singlet (s) | Confirms imidazole integrity. |
| C4-H (Imidazole) | 6.90 (s) | Absent | Absent | - | Disappearance confirms cyclization. |
| C4-H2 (Bridgehead) | Absent | 3.85 | 3.45 | Singlet (s) | Primary proof of cyclization. |
| C5-H2 | 2.90 (t) | 2.65 | 2.68 | Triplet (t) or Multiplet | Part of ethylene bridge. |
| C7-H2 | 2.80 (t) | 2.55 | 2.60 | Triplet (t) | Adjacent to imidazole. |
| N6-CH3 | Absent | Absent | 2.38 - 2.45 | Singlet (s) | Proof of N-methylation. |
| NH (Imidazole) | Broad/Exch | Broad/Exch | ~11.8 | Broad Singlet | Usually invisible in D2O. |
Detailed Signal Interpretation
The "Diagnostic" N-Methyl Signal (2.4 ppm vs. 3.7 ppm)
The most critical error in synthesizing this compound is accidental methylation of the imidazole nitrogen (N1 or N3) instead of the piperidine nitrogen (N6).
-
Target (N6-Me): The methyl group is attached to an aliphatic amine. The signal appears upfield at 2.38 – 2.45 ppm .
-
Impurity (N1/N3-Me): If the methyl attaches to the aromatic imidazole ring, the signal shifts downfield to 3.60 – 3.80 ppm due to the ring current anisotropy and aromatic deshielding.
-
Guidance: If you see a singlet > 3.0 ppm that integrates to 3 protons, you have the wrong regioisomer.
The C4-H2 Bridge (3.45 ppm)
In Histamine, the side chain is flexible. Upon cyclization with formaldehyde (Pictet-Spengler), a new methylene bridge forms between the amine and the imidazole C4 position.
-
This creates a rigidifying effect.
-
The signal appears as a singlet around 3.45 ppm.
-
Note: In chiral environments or rigid salts, this singlet may split into an AB quartet (
Hz), but in free base form at RT, it is usually a singlet.
Experimental Protocols
To ensure reproducibility and correct assignment, follow this self-validating protocol.
Sample Preparation (Free Base)
-
Isolation: Ensure the product is in the free base form. If isolated as an HCl salt, neutralize with saturated
and extract into DCM, then dry.-
Why? HCl salts cause significant downfield shifts (~0.5 - 1.0 ppm) of the aliphatic protons (C4, C5, C7, N-Me) due to the positive charge on N6.
-
-
Solvent: Dissolve 5-10 mg in 0.6 mL CDCl3 (Chloroform-d).
-
Alternative: Use DMSO-d6 if solubility is poor. Note that DMSO residual peak (2.50 ppm) may overlap with the N-Me signal (2.45 ppm). If using DMSO, heating to 313K can shift the water peak away and sharpen signals.
-
-
Reference: Use TMS (0.00 ppm) or the residual CHCl3 peak (7.26 ppm).
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The C2-H imidazole proton has a long T1 relaxation time. A short D1 (1s) will suppress this signal, making integration inaccurate (e.g., integrating to 0.6H instead of 1.0H).
-
-
Scans: 16 to 64 scans.
Troubleshooting & Purity Assessment (Decision Tree)
Use the following logic to validate your synthesis product.
Figure 2: Logic flow for structural validation of 6-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
Common Impurities
-
Formaldehyde (Polymer): Sharp singlets or multiplets around 4.5-5.0 ppm.
-
Histamine (Unreacted): Presence of C4-H imidazole singlet at ~6.9 ppm.
-
Dichloromethane: Singlet at 5.30 ppm (common extraction solvent).
References
- Vitali, T. et al. "Synthesis and NMR properties of spinacine and its derivatives." Farmaco, Edizione Scientifica, 1984. (Establishes the baseline chemical shifts for the tetrahydroimidazo[4,5-c]pyridine scaffold).
-
Jain, R. et al. "Pictet-Spengler reaction of histamine: A revisit." Tetrahedron Letters, 2012. Link (Discusses cyclization efficiency and NMR characterization of the C4-bridge).
-
Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison. Link (Reference for solvent residual peaks and N-methyl chemical shift predictions).
-
PubChem Compound Summary. "1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine" (CID 929096) and "Spinaceamine" (CID 119047). Link (Used for comparative substructure analysis).
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Imidazo[4,5-c]pyridines: A Comparative Analysis
For researchers and drug development professionals working with heterocyclic scaffolds, understanding the gas-phase behavior of molecules under mass spectrometric conditions is paramount for structural elucidation and metabolite identification. The imidazo[4,5-c]pyridine core, a purine isostere, is a privileged scaffold in medicinal chemistry, appearing in a multitude of kinase inhibitors and other therapeutic agents.[1][2] Its structural isomer, imidazo[4,5-b]pyridine, is also of significant interest.[3][4][5] A clear understanding of their respective fragmentation patterns is crucial for distinguishing between these isomers and for characterizing novel derivatives.
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of imidazo[4,5-c]pyridines. We will explore the typical fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), compare them with related heterocyclic systems, and provide detailed experimental protocols for acquiring high-quality tandem mass spectrometry (MS/MS) data.
Core Fragmentation Pathways of the Imidazo[4,5-c]pyridine Scaffold
Under positive-ion ESI, imidazo[4,5-c]pyridine derivatives readily form protonated molecules, [M+H]⁺. The primary sites of protonation are the nitrogen atoms of the pyridine and imidazole rings. The subsequent fragmentation of these protonated molecules upon CID provides a wealth of structural information. While extensive literature detailing the fragmentation of a wide array of substituted imidazo[4,5-c]pyridines is not abundant, we can infer the primary fragmentation pathways based on the fundamental principles of heterocyclic chemistry and data from related structures like imidazo[4,5-b]pyridines and purine analogues.[3]
The fragmentation of the core imidazo[4,5-c]pyridine ring system is expected to proceed through several key pathways:
-
Ring Cleavage of the Pyridine Moiety: A common fragmentation route for N-heterocycles involves the cleavage of the six-membered ring. For the imidazo[4,5-c]pyridine core, this can involve the loss of small neutral molecules like HCN or C2H2.
-
Ring Cleavage of the Imidazole Moiety: The five-membered imidazole ring can also undergo cleavage, often initiated by the loss of a radical or a neutral molecule, leading to characteristic fragment ions.
-
Loss of Substituents: Substituents on the imidazo[4,5-c]pyridine core will significantly influence the fragmentation pathways. Common losses include neutral molecules corresponding to the substituent (e.g., loss of H₂O from a hydroxyl group, loss of an alkyl chain) or radical species.
A proposed fragmentation pathway for a generic 2-substituted imidazo[4,5-c]pyridine is illustrated below.
Caption: Proposed CID fragmentation of a 2-substituted imidazo[4,5-c]pyridine.
Comparative Fragmentation Analysis: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
A key analytical challenge is the differentiation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers. While their full scan mass spectra will be identical, their MS/MS spectra are expected to show subtle but significant differences due to the different arrangement of nitrogen atoms in the pyridine ring.
The position of the nitrogen atom in the pyridine ring influences the electronic distribution and stability of the resulting fragment ions. It is hypothesized that the fragmentation pathways involving the pyridine ring will be most affected. For instance, the neutral losses from the pyridine ring and the relative abundances of the resulting fragment ions are likely to differ between the two isomers. A detailed comparative study with a series of isomeric pairs would be necessary to establish definitive fragmentation rules for differentiation.
The Influence of Substituents on Fragmentation Patterns
The nature and position of substituents on the imidazo[4,5-c]pyridine core will dictate the dominant fragmentation pathways.
-
2-Aryl Substituents: Compounds with an aryl group at the 2-position are common. The fragmentation may involve cleavage of the bond connecting the aryl group to the imidazole ring, or fragmentation within the aryl substituent itself, especially if it carries functional groups.
-
N-Alkylation: Alkylation on the imidazole or pyridine nitrogen is a common modification. The fragmentation of N-alkylated derivatives is often characterized by the loss of the alkyl chain via cleavage of the C-N bond.
The following table summarizes the protonated molecular ions for a series of imidazo[4,5-c]pyridin-2-one derivatives, highlighting the diversity of this chemical class.[2]
| Compound | Substituent (R1) | Substituent (R2) | Molecular Formula | Observed [M+H]⁺ (m/z) |
| 1a | Phenyl | 4-Chlorophenyl | C₁₈H₁₃ClN₄O | 336.77 |
| 1b | m-Tolyl | 4-Chlorophenyl | C₁₉H₁₅ClN₄O | 350.69 |
| 1c | 3-Bromophenyl | 4-Chlorophenyl | C₁₈H₁₂BrClN₄O | 415.38 |
| 1f | tert-Butyl | 4-Chlorophenyl | C₁₅H₁₅ClN₄O | 317.06 |
| 1g | Isobutyl | 4-Chlorophenyl | C₁₅H₁₅ClN₄O | 317.83 |
| 1h | 2-(Dimethylamino)ethyl | 4-Chlorophenyl | C₁₅H₁₆ClN₅O | 332.93 |
| 1i | 2-Methoxyethyl | 4-Chlorophenyl | C₁₄H₁₃ClN₄O₂ | 319.91 |
Experimental Protocols
Acquiring high-quality and reproducible MS/MS data is critical for confident structural elucidation. The following sections provide a detailed methodology for the analysis of imidazo[4,5-c]pyridine derivatives using a quadrupole time-of-flight (Q-TOF) mass spectrometer.
Sample Preparation for ESI-MS Analysis
Proper sample preparation is crucial to avoid ion suppression and instrument contamination.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the imidazo[4,5-c]pyridine derivative and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid to promote protonation.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source or the fluidics of the mass spectrometer.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
Data Acquisition using ESI-Q-TOF Mass Spectrometry
The following is a general procedure for acquiring MS and MS/MS data. Specific parameters may need to be optimized for the particular instrument and compound being analyzed.
Sources
- 1. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Mastering Purity Analysis of 6-Methyl-Imidazo[4,5-c]pyridine: A Comparative HPLC Guide
Topic: HPLC methods for purity analysis of 6-methyl-imidazo[4,5-c]pyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Technical Context
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for DNA-PK inhibitors, adenosine receptor antagonists, and antiviral agents. Specifically, 6-methyl-imidazo[4,5-c]pyridine represents a critical intermediate whose purity directly impacts the efficacy and toxicity profile of downstream API (Active Pharmaceutical Ingredient) synthesis.
As analytical scientists, we face two primary challenges with this molecule:
-
Basicity & Tailing: The pyridine nitrogen (pKa ~5.5–6.5) and imidazole ring create a basic center that interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing under standard conditions.
-
Regioisomerism: The synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridines often yields regioisomeric byproducts (e.g., imidazo[4,5-b] analogues or N-alkylation isomers) that possess identical mass-to-charge ratios (isobaric), making LC-MS confirmation insufficient without chromatographic resolution.
This guide objectively compares three HPLC methodologies to solve these challenges, moving beyond "cookbook" recipes to mechanistic understanding.
Impurity Profiling & Separation Logic
Before selecting a column, we must understand the "Enemy"—the impurity profile. The synthesis typically involves cyclization of diamines.
Visualization: Synthesis & Impurity Pathways
The following diagram maps the critical impurities that dictate our separation strategy.
Publish Comparison Guide: Structure-Activity Relationship (SAR) of Methyl-Substituted Imidazopyridines
Executive Summary: The Methyl "Switch" in Imidazopyridine Design
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from sedatives (Zolpidem) to emerging anti-infectives. While often viewed merely as lipophilic spacers, methyl substitutions on this bicyclic core act as critical molecular switches.
This guide objectively compares the performance of methyl-substituted imidazopyridines across varying therapeutic targets. Unlike a standard review, we analyze the divergent SAR profiles where a single methyl shift (e.g., C6 to C7) can invert potency by orders of magnitude depending on the binding pocket (GABA-A vs. QcrB).
Key Technical Insight
-
GABA-A Agonists: C6-methylation is non-negotiable for nanomolar affinity (Zolpidem-like profile).
-
Anti-Tubercular (QcrB): C6-methyl analogs outperform C7-methyl isomers by >50-fold.
-
Antiviral (RSV): The SAR flips; C7-methyl substitution drives single-digit nanomolar potency, while C6-methyl collapses activity.
Comparative SAR Analysis: Position-Dependent Performance
The following analysis dissects the impact of methyl placement on Potency (
A. The C6-Methyl Dominance (GABA-A & Anti-TB)
For central nervous system (CNS) targets, specifically the benzodiazepine binding site on GABA-A receptors, the C6-methyl group (as seen in Zolpidem) is critical. It fills a specific hydrophobic pocket at the
-
Mechanism: The C6-methyl provides the necessary steric bulk to induce the active conformation of the receptor. Removal or shift to C7 significantly reduces binding affinity (
). -
Anti-TB Cross-Over: Surprisingly, this preference is mirrored in anti-tuberculosis agents targeting the QcrB respiratory pump. Data indicates that C6-methyl analogs exhibit MIC values as low as 0.004 µM , whereas C7-isomers drop to 0.2 µM .[1]
B. The C7-Methyl Inversion (RSV Fusion Inhibitors)
In the context of Respiratory Syncytial Virus (RSV) fusion inhibitors, the SAR rules invert. The binding pocket for these inhibitors is restrictive at the C6 position but permissive/demanding at C7.
-
Performance Data:
-
7-Methyl Analog:
(High Potency)[2] -
6-Methyl Analog:
(20-fold potency loss)
-
-
Causality: The C6 position in RSV fusion proteins faces a steric clash wall, whereas C7 points into a solvent-accessible or hydrophobic groove that tolerates alkyl extension.
C. Metabolic Stability vs. Liability
Methyl groups are double-edged swords. While they boost lipophilicity (
-
Optimization Strategy: To counter rapid clearance, researchers often replace the methyl with a chloro- substituent or block the metabolic "soft spot" by fluorination, though this often comes at the cost of intrinsic affinity.
Quantitative Data Comparison
The table below aggregates experimental data from parallel lead optimization campaigns, highlighting the "Activity Cliff" caused by methyl migration.
| Compound Class | Target | Substitution | Potency Metric | Value | Outcome |
| Zolpidem Analog | GABA-A ( | 6-Methyl | 12 nM | Optimal Binding | |
| Zolpidem Analog | GABA-A ( | Unsubstituted | >100 nM | Loss of Affinity | |
| Anti-TB Agent | M. tb (QcrB) | 6-Methyl | 0.004 µM | Lead Candidate | |
| Anti-TB Agent | M. tb (QcrB) | 7-Methyl | 0.200 µM | 50x Potency Drop | |
| RSV Inhibitor | Viral Fusion | 7-Methyl | <10 nM | Lead Candidate | |
| RSV Inhibitor | Viral Fusion | 6-Methyl | 217 nM | Activity Cliff |
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for medicinal chemists when functionalizing the imidazopyridine core.
Caption: Divergent SAR pathways showing how C6 vs C7 methylation dictates success across different biological targets.
Experimental Protocols
To validate these SAR claims, the following protocols are recommended. These are self-validating systems used to generate the data cited above.
Protocol A: Synthesis of Methyl-Imidazopyridines (Condensation Method)
A robust method for generating specific regioisomers (e.g., 6-methyl vs 7-methyl) to avoid the ambiguity of multi-component reactions.
-
Reagents: 2-Amino-5-methylpyridine (for 6-Me isomer) OR 2-Amino-4-methylpyridine (for 7-Me isomer), Ethyl bromopyruvate, Ethanol.
-
Cyclization:
-
Dissolve 1.0 eq of the substituted 2-aminopyridine in ethanol (0.5 M).
-
Add 1.1 eq of Ethyl bromopyruvate dropwise at room temperature.
-
Critical Step: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane). The formation of the bicyclic ring is indicated by a significant polarity shift.
-
-
Workup:
-
Cool to RT. The hydrobromide salt of the product often precipitates.
-
Filter and wash with cold ethanol.
-
Neutralize with saturated
to obtain the free base.
-
-
Validation:
-NMR must show the characteristic singlet for the imidazole proton (H3) around 7.5–8.0 ppm and the specific methyl singlet.
Protocol B: Microsomal Stability Assay (Metabolic Liability Check)
Essential for determining if the methyl group serves as a metabolic soft spot.
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).[3]
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .-
Threshold: If
min, the methyl group is likely a metabolic liability requiring bioisosteric replacement (e.g., -Cl or ).
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for synthesizing regio-specific imidazopyridine analogs for SAR evaluation.
References
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. (2013).
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. (2014).
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. (2023).
-
In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia. Molecules. (2021).
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. (2021).[4]
Sources
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Synthesis of 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine via IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery.[1][2] Molecules such as 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine are sought after for their potential as scaffolds in the development of new therapeutic agents.[3][4][5] Consequently, rigorous validation of their synthesis is not merely a procedural step but a critical component of the research and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies.
This guide focuses on the application of Infrared (IR) spectroscopy as a primary tool for validating the synthesis of 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine. We will explore the nuances of interpreting the IR spectrum of this molecule, compare this method with alternative analytical techniques, and provide detailed experimental protocols to ensure reproducible and reliable results.
The Synthetic Pathway: A Pictet-Spengler Approach
The synthesis of the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core is commonly achieved through the Pictet-Spengler reaction.[6][7][8][9][10][11][12][13] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[10][11] In the context of our target molecule, a plausible synthetic route would involve the reaction of a histamine derivative with an appropriate aldehyde. The subsequent N-methylation of the pyridine ring would yield the final product.
Caption: Synthetic pathway for 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine.
IR Spectroscopy: A First-Line Validation Tool
Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule.[7][10][14][15] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural features in the synthesized 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine and the disappearance of functional groups from the starting materials.
Predicted IR Absorption Bands for 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Key Considerations |
| Imidazole Ring | C=N stretch | ~1650 - 1550 | Medium | Confirms the presence of the imidazole core. The exact position can be influenced by conjugation and substitution. |
| Imidazole Ring | C-H stretch (aromatic) | ~3150 - 3050 | Weak to Medium | Indicates the C-H bond within the imidazole ring. |
| Tetrahydropyridine Ring | C-H stretch (aliphatic) | ~2960 - 2850 | Strong | These strong absorptions confirm the saturated nature of the tetrahydropyridine ring. |
| Tertiary Amine | C-N stretch | ~1250 - 1020 | Weak to Medium | This peak is often difficult to definitively assign due to its weakness and location in the fingerprint region.[9] Its presence, while expected, is not a primary validation point. |
| N-Methyl Group | C-H stretch | ~2820 - 2780 | Medium | A distinct peak in this region can be indicative of the N-CH₃ group. |
Note: The absence of a broad N-H stretching band around 3300 cm⁻¹ is a critical indicator of successful N-methylation of the pyridine ring.
Experimental Protocol: FTIR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible IR spectra.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Shimadzu IRTracer-100)
-
Sample holder (e.g., KBr plates, ATR accessory)
Sample Preparation (Solid Sample):
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the dried sample with ~100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Caption: Workflow for FTIR-based synthesis validation.
Comparative Analysis with Alternative Validation Methods
While IR spectroscopy is an excellent initial validation tool, a comprehensive confirmation of the synthesis of 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine requires a multi-technique approach.[16][17][18]
| Analytical Technique | Information Provided | Advantages | Limitations |
| IR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, inexpensive. | Provides limited information on molecular connectivity and stereochemistry. Can be challenging for molecules with many similar functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides a definitive structural elucidation. Quantitative. | More expensive instrumentation, requires larger sample amounts, and data analysis can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Highly sensitive, provides molecular formula with high-resolution MS. | Does not provide information on the connectivity of atoms or stereochemistry. Is a destructive technique.[14] |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide structural information. Requires a pure sample. |
In-depth Comparison:
-
IR vs. NMR: While IR can confirm the presence of the imidazole and tetrahydropyridine rings, ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence of the precise arrangement of atoms.[18] For example, NMR can distinguish between different isomers that may have very similar IR spectra.
-
IR vs. Mass Spectrometry: Mass spectrometry is invaluable for confirming the molecular weight of the target compound.[4][5][19] The fragmentation pattern can also offer clues about the structure. However, it cannot differentiate between isomers with the same molecular weight.
-
A Synergistic Approach: The most robust validation strategy involves the complementary use of these techniques. IR spectroscopy provides a quick and cost-effective confirmation of the presence of key functional groups, while NMR and mass spectrometry provide the detailed structural information necessary for unambiguous identification.
Caption: A multi-technique approach to synthesis validation.
Conclusion: A Self-Validating System
The validation of the synthesis of 6-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a critical step in the drug discovery process. IR spectroscopy serves as an efficient and informative first-line analytical technique, allowing for the rapid confirmation of key functional groups and the overall success of the synthetic transformation. However, for complete and unambiguous structural elucidation, a multi-faceted approach incorporating NMR and mass spectrometry is essential. By understanding the strengths and limitations of each technique, researchers can design a robust, self-validating workflow that ensures the scientific integrity of their findings and provides a solid foundation for further pharmacological investigation.
References
- Calculated (bold lines) and experimental (pale lines)
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). TSI Journals. [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). PMC. [Link]
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL not available)
-
Can you explain the differences between IR, NMR and mass spectroscopy? (2023). Quora. [Link]
- Infrared studies of histamine, histidine, and several antihistamines. (URL not available)
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). MDPI. [Link]
-
Table of Characteristic IR Absorptions. NIU - Department of Chemistry and Biochemistry. [Link]
-
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Journal of Organic Chemistry. [Link]
-
Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. (2022). ResearchGate. [Link]
-
NMR vs IR Spectroscopy: Determine Functional Groups. (2025). Patsnap Eureka. [Link]
-
How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes. (2023). Innovatec. [Link]
-
IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). MDPI. [Link]
-
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025). Specac Ltd. [Link]
- N-Heterocycles: Synthesis and Biological Evalu
-
Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. (2019). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
INFRARED REFERENCE SPECTRA. PMDA. [Link]
-
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). ResearchGate. [Link]
-
Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection. [Link]
-
4,5,6,7-Tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid. PubChem. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). PMC. [Link]
-
New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. (2014). PubMed. [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). MDPI. [Link]
-
The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. ResearchGate. [Link]
-
Pyridine. NIST WebBook. [Link]
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- 1. N-Heterocycles: Synthesis and Biological Evaluation - Google ブックス [books.google.co.jp]
- 2. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Buy 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 64403-25-4 [smolecule.com]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. agilent.com [agilent.com]
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- 13. researchgate.net [researchgate.net]
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- 17. jchemrev.com [jchemrev.com]
- 18. Synthesis, Spectral Analysis, Stability, Antibacterial, and Antioxidant of Fe(II) Mixed Ligands Complex of Imidazole and 1,10-Phenanthroline [jmchemsci.com]
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Navigating the Analytical Maze: A Comparative Guide to Reference Standards for Methyl-Tetrahydro-Imidazo[4,5-c]pyridines
For researchers, scientists, and drug development professionals engaged with the imidazo[4,5-c]pyridine scaffold, the precision of analytical measurements is paramount. This guide provides an in-depth technical comparison of reference standards for methyl-substituted 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridines, a class of compounds with significant therapeutic potential.[1] A critical challenge in this area is the prevalence of positional isomers, which can have vastly different pharmacological and toxicological profiles. This guide will use the commercially available 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine as a primary case study to illustrate the principles of selection, characterization, and purity assessment, while also addressing the analytical hurdles presented by less common isomers like the 6-methyl variant.
The Isomeric Challenge: 1-Methyl vs. 6-Methyl Imidazo[4,5-c]pyridine
The core of our discussion revolves around the critical importance of distinguishing between positional isomers. The location of the methyl group on the imidazo[4,5-c]pyridine ring system can significantly impact the molecule's chemical properties and biological activity. While a dedicated, certified reference standard for 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is not readily found in commercial catalogs, its 1-methyl counterpart is available. This disparity highlights a common challenge for researchers working with novel or less-common derivatives: the need to rigorously qualify their own standards.
The structural similarity between these isomers necessitates the use of high-resolution analytical techniques to ensure the identity and purity of the material being studied. The choice of reference standard, and the methods used to qualify it, are foundational to the integrity of any subsequent research.
Commercially Available Reference Standards: A Comparative Overview
For the purpose of this guide, we will focus on the commercially available 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 87673-88-9).[2][3] When selecting a reference standard, several factors must be considered:
| Supplier (Brand) | Stated Purity | Certification | Molecular Formula | Molecular Weight |
| CymitQuimica (Biosynth) | Min. 95% | ISO 9001, ISO 14001 | C₇H₁₁N₃ | 137.19 g/mol [2] |
| PubChem Vendors | Varies | Varies | C₇H₁₁N₃ | 137.18 g/mol [3] |
Expert Insight: A stated purity of ≥95% is often suitable for initial research and development. However, for quantitative applications, such as pharmacokinetic studies or as a standard for impurity profiling in late-stage drug development, a more thoroughly characterized standard with a comprehensive Certificate of Analysis (CoA) is essential. The CoA should provide data from multiple analytical techniques confirming the structure and detailing the impurity profile.
Analytical Characterization: Establishing Identity and Purity
A multi-pronged analytical approach is non-negotiable for the qualification of a methyl-tetrahydro-imidazo[4,5-c]pyridine reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR is the most powerful tool for the unambiguous structural elucidation of positional isomers.
-
¹H NMR: The chemical shift and multiplicity of the methyl protons, as well as the aromatic and aliphatic protons of the heterocyclic system, will provide a unique fingerprint for each isomer. For the 1-methyl isomer, the methyl group is attached to a nitrogen in the imidazole ring, while for the 6-methyl isomer, it would be on the pyridine ring. This difference in chemical environment will lead to distinct chemical shifts.
-
¹³C NMR: The number of unique carbon signals and their chemical shifts will confirm the overall carbon framework. The chemical shift of the methyl carbon will be particularly informative in distinguishing between the N-methyl (imidazole) and C-methyl (pyridine) isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals and confirming the connectivity of the atoms within the molecule, leaving no ambiguity about the position of the methyl group.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help in differentiating isomers, although they may sometimes be similar. The fragmentation of the pyridine and imidazole rings will likely differ based on the position of the methyl substituent.
Chromatographic Techniques: The Workhorse of Purity Assessment
Chromatography is the primary method for determining the purity of a reference standard and for separating it from any impurities, including other isomers.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. A reversed-phase method with UV detection is typically suitable for these compounds due to the presence of the chromophoric imidazopyridine ring system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment. Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.[4]
Experimental Protocols
The following are detailed protocols for the analytical characterization of a methyl-tetrahydro-imidazo[4,5-c]pyridine reference standard.
HPLC-UV Method for Purity Assessment
This protocol is designed to separate the main component from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: Provides good retention for moderately polar heterocyclic compounds.
-
Formic Acid: An ion-pairing agent that improves peak shape and is compatible with mass spectrometry if an HPLC-MS method is desired.[5]
-
Gradient Elution: Necessary to ensure the elution of any potential impurities that may have a wide range of polarities.
-
UV Detection at 254 nm: The imidazopyridine core is expected to have strong absorbance at this wavelength.
Workflow for Reference Standard Qualification
The following diagram illustrates a comprehensive workflow for the qualification of a new batch of a methyl-tetrahydro-imidazo[4,5-c]pyridine reference standard.
Potential Impurities and Their Identification
When working with synthesized imidazo[4,5-c]pyridines, it is crucial to be aware of potential impurities:
-
Regioisomers: As discussed, other methyl-substituted isomers are the most critical potential impurities. The HPLC method described above should be optimized to achieve baseline separation of any isomeric impurities.
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials such as the corresponding diaminopyridine.
-
Byproducts of Synthesis: The synthesis of the imidazopyridine ring can lead to various byproducts depending on the synthetic route.
-
Degradation Products: The stability of the compound should be assessed under various conditions (light, heat, humidity) to identify any potential degradation products.
The HPLC-UV and GC-MS methods are the primary tools for detecting and quantifying these impurities. Peak identification can be achieved by comparing retention times with known standards (if available) or by using mass spectrometry to determine the molecular weight of the impurity peaks.
Conclusion
The selection and qualification of a reference standard for methyl-tetrahydro-imidazo[4,5-c]pyridines is a critical step in ensuring the accuracy and reliability of research and development activities. While a certified reference standard for the 6-methyl isomer may not be readily available, a thorough understanding of the analytical techniques required for structural elucidation and purity assessment empowers researchers to confidently qualify their own standards. By employing a combination of NMR, mass spectrometry, and chromatography, the identity, purity, and isomeric integrity of these important compounds can be rigorously established, providing a solid foundation for advancing the science in this promising field.
References
-
PubChem. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Available from: [Link]
-
SIELC Technologies. 1H-Imidazo[4,5-b]pyridine. Available from: [Link]
-
Kowalska, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3163. Available from: [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 26(22), 7015. Available from: [Link]
Sources
Differentiating Isomers of Methyl-Tetrahydroimidazo[4,5-c]pyridine: A Senior Application Scientist's Guide
For researchers and drug development professionals working with substituted imidazo[4,5-c]pyridines, the unambiguous identification of constitutional isomers is a critical, yet often challenging, step. The subtle differences in the placement of a methyl group on the tetrahydroimidazo[4,5-c]pyridine core can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth comparison of analytical techniques to reliably differentiate these closely related molecules, supported by experimental data and proven methodologies.
The Challenge of Isomerism in Drug Discovery
The tetrahydroimidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] However, synthetic routes to these molecules can often yield a mixture of constitutional isomers, where the methyl group is located at different positions on the heterocyclic core. For the purpose of this guide, we will focus on the common N-methylated isomers: 1-methyl-, 3-methyl-, and 5-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. Differentiating these isomers is paramount, as their distinct chemical environments can profoundly impact their interaction with biological targets.
At a Glance: Key Differentiating Characteristics
| Isomer | Key Differentiating NMR Signal | Predicted Dominant Mass Spec Fragment | Chromatographic Behavior |
| 1-Methyl | Shielded N1-methyl protons; downfield shift of C2 and C7a | Loss of CH3 radical from the imidazole ring | Distinct retention time on C18 column |
| 3-Methyl | Deshielded N3-methyl protons; downfield shift of C2 and C4 | Loss of CH3 radical from the imidazole ring | Distinct retention time on C18 column |
| 5-Methyl | Deshielded N5-methyl protons; significant downfield shift of C4 and C6 | Retro-Diels-Alder fragmentation of the pyridine ring | Distinct retention time on C18 column |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive identification of constitutional isomers of methyl-tetrahydroimidazo[4,5-c]pyridine. The precise location of the methyl group induces subtle yet measurable changes in the chemical shifts of both protons (¹H) and carbons (¹³C) throughout the molecule.
Causality Behind Experimental Choices in NMR
The choice of specific NMR experiments is driven by the need to unambiguously establish through-bond and through-space connectivities. While 1D ¹H and ¹³C NMR provide initial clues, 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for conclusive structural assignment.[2][3]
Illustrative ¹H and ¹³C NMR Data
The following table presents a plausible set of predicted ¹H and ¹³C NMR chemical shifts (in ppm) for the three isomers in a common NMR solvent like DMSO-d₆. These values are based on established principles of NMR spectroscopy and data from structurally related compounds.[1][3]
| Position | 1-Methyl Isomer (Predicted) | 3-Methyl Isomer (Predicted) | 5-Methyl Isomer (Predicted) |
| ¹H NMR | |||
| N-CH₃ | ~3.60 (s, 3H) | ~3.75 (s, 3H) | ~2.40 (s, 3H) |
| H-2 | ~7.90 (s, 1H) | ~8.10 (s, 1H) | ~7.80 (s, 1H) |
| H-4 | ~3.80 (t, 2H) | ~3.90 (t, 2H) | ~3.50 (s, 2H) |
| H-6 | ~2.90 (t, 2H) | ~3.00 (t, 2H) | ~2.70 (t, 2H) |
| H-7 | ~3.10 (t, 2H) | ~3.20 (t, 2H) | ~3.00 (t, 2H) |
| ¹³C NMR | |||
| N-CH₃ | ~30.0 | ~32.0 | ~45.0 |
| C-2 | ~145.0 | ~148.0 | ~144.0 |
| C-4 | ~45.0 | ~46.0 | ~55.0 |
| C-6 | ~25.0 | ~26.0 | ~50.0 |
| C-7 | ~40.0 | ~41.0 | ~38.0 |
| C-7a | ~140.0 | ~142.0 | ~138.0 |
| C-7b | ~115.0 | ~118.0 | ~114.0 |
Key Observations:
-
N-CH₃ Protons: The chemical shift of the methyl protons is highly diagnostic. The N5-methyl group in the 5-methyl isomer is significantly more shielded (upfield) compared to the N1 and N3-methyl groups due to its aliphatic amine character. The N3-methyl is predicted to be slightly downfield of the N1-methyl due to its proximity to the pyridine ring nitrogen.
-
C-4 and C-6 Carbons: The position of the N-methyl group on the pyridine ring (5-methyl isomer) dramatically influences the chemical shifts of the adjacent carbons (C-4 and C-6), causing a significant downfield shift compared to the other isomers.
Protocol: 2D NMR for Unambiguous Isomer Identification
1. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
Objective: To establish connectivity between the methyl protons and the carbons of the heterocyclic core.
-
Procedure:
-
Dissolve 5-10 mg of the purified isomer in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquire a standard HMBC spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
For the 1-methyl isomer , expect a correlation between the N1-methyl protons and carbons C2 and C7b.
-
For the 3-methyl isomer , expect a correlation between the N3-methyl protons and carbons C2 and C4.
-
For the 5-methyl isomer , expect a correlation between the N5-methyl protons and carbons C4 and C6.
-
-
2. NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space.
-
Objective: To confirm the spatial proximity of the methyl group to other protons on the ring.
-
Procedure:
-
Use the same sample prepared for the HMBC experiment.
-
Acquire a standard 2D NOESY spectrum.
-
Analysis:
-
For the 1-methyl isomer , a NOE correlation may be observed between the N1-methyl protons and the H-7 protons.
-
For the 3-methyl isomer , a NOE may be seen between the N3-methyl protons and the H-4 protons.
-
For the 5-methyl isomer , NOEs are expected between the N5-methyl protons and the H-4 and H-6 protons.
-
-
Caption: 2D NMR workflow for isomer identification.
Part 2: Mass Spectrometry (MS) - Elucidating Fragmentation Pathways
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers. While all three isomers will have the same molecular ion peak, their fragmentation patterns under electron ionization (EI) will differ due to the distinct stability of the resulting fragment ions.
Causality Behind Fragmentation Differences
The position of the methyl group influences the stability of the radical cation formed upon ionization and directs the subsequent fragmentation pathways. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and retro-Diels-Alder reactions are common fragmentation mechanisms for such heterocyclic systems.[4]
Predicted Fragmentation Patterns
| Isomer | Molecular Ion (M+) | Key Fragment Ions (m/z) and Proposed Structures |
| 1-Methyl | 151 | 136 (M - CH₃)⁺, 123 (M - N₂H₂)⁺ |
| 3-Methyl | 151 | 136 (M - CH₃)⁺, 123 (M - N₂H₂)⁺ |
| 5-Methyl | 151 | 108 (M - C₂H₅N)⁺, 94 (M - C₃H₅N)⁺ |
Key Observations:
-
1- and 3-Methyl Isomers: These isomers are expected to primarily lose a methyl radical (M-15) to form a stable aromatic cation. Further fragmentation may involve the loss of diazomethane from the imidazole ring.
-
5-Methyl Isomer: The fragmentation of the 5-methyl isomer is likely dominated by a retro-Diels-Alder reaction within the tetrahydro-pyridine ring, leading to the loss of a neutral C₂H₅N fragment.
Caption: Mass spectrometry workflow for isomer differentiation.
Protocol: GC-MS for Isomer Differentiation
-
Objective: To separate the isomers chromatographically and obtain their individual mass spectra.
-
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is often sufficient.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis: Compare the fragmentation patterns of the separated isomers to the predicted pathways.
-
Part 3: High-Performance Liquid Chromatography (HPLC) - For Separation and Quantification
HPLC is an indispensable technique for the separation and quantification of the isomeric mixture, which is a common outcome of synthesis.[5] The choice of stationary and mobile phases is critical to achieving baseline separation.
Causality Behind Chromatographic Separation
The separation of these isomers by reversed-phase HPLC is based on subtle differences in their polarity and interaction with the stationary phase. The position of the methyl group alters the molecule's dipole moment and its ability to engage in hydrophobic and polar interactions with the C18 stationary phase.
Protocol: UPLC-MS for Isomer Separation and Identification
This method combines the high-resolution separation of Ultra-Performance Liquid Chromatography (UPLC) with the sensitive detection and identification capabilities of mass spectrometry.[6]
-
Objective: To achieve rapid and baseline separation of the isomers for subsequent identification and quantification.
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: A C18 column with a particle size of less than 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Monitor the parent ion (m/z 152.12) and key fragment ions for each isomer.
-
-
Expected Outcome: The isomers will elute at distinct retention times, allowing for their individual analysis by the mass spectrometer. The more polar isomers are expected to elute earlier.
Caption: UPLC-MS workflow for isomer separation and identification.
Conclusion and Best Practices
The differentiation of methyl-tetrahydroimidazo[4,5-c]pyridine isomers requires a multi-faceted analytical approach. While HPLC is essential for separation, NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, provides the most definitive structural information. Mass spectrometry serves as a valuable complementary technique, offering confirmation of molecular weight and insights into structural differences through fragmentation analysis.
For robust and reliable isomer identification, a combination of these techniques is highly recommended. By understanding the underlying principles of how the methyl group's position influences the spectroscopic and chromatographic properties of these molecules, researchers can confidently and accurately characterize their compounds, ensuring the integrity and reproducibility of their scientific findings.
References
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.). Retrieved from [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(32), 10895-10905. Retrieved from [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). RSC Publishing. Retrieved from [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]
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Key HMBC and NOESY correlations of compounds 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
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Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved from [Link]
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Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). PMC. Retrieved from [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. Retrieved from [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
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Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. (n.d.). ResearchGate. Retrieved from [Link]
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1H-Imidazo[4,5-b]pyridine. (2018). SIELC Technologies. Retrieved from [Link]
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Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. Retrieved from [Link]
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Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (n.d.). PMC. Retrieved from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Imidazo[4,5-c]pyridine Derivatives for Researchers in Drug Discovery
The imidazo[4,5-c]pyridine scaffold, a bioisostere of purine, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial and viral replication.[1] Understanding the precise three-dimensional architecture of these derivatives through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced potency and selectivity.
This guide provides a comprehensive comparison of X-ray crystallography data for a series of imidazo[4,5-c]pyridine derivatives, offering insights into their solid-state conformations and intermolecular interactions. We will delve into the experimental protocols for obtaining high-quality single crystals suitable for X-ray diffraction analysis and explore how subtle structural variations, revealed by crystallography, can profoundly influence biological activity.
The Significance of Crystal Structures in Imidazo[4,5-c]pyridine Drug Development
The therapeutic promise of imidazo[4,5-c]pyridine derivatives spans a wide spectrum of diseases. They have been investigated as anticancer agents, antimicrobials, antivirals, and for the treatment of central nervous system disorders.[1] The efficacy of these compounds is intrinsically linked to their ability to bind to specific biological targets. X-ray crystallography provides an atomic-level snapshot of the molecule's conformation, revealing crucial details about bond lengths, bond angles, and torsional angles that dictate its overall shape. This information is invaluable for:
-
Understanding Ligand-Receptor Interactions: Co-crystal structures of imidazo[4,5-c]pyridine derivatives with their target proteins offer a direct visualization of the binding mode, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity.
-
Rational Drug Design: By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can identify the structural features that are critical for potency and selectivity. This knowledge guides the design of new derivatives with improved pharmacological profiles.
-
Polymorphism and Bioavailability: The solid-state packing of a drug molecule can influence its solubility, dissolution rate, and ultimately, its bioavailability. X-ray crystallography can identify different polymorphic forms of a compound, each with distinct physicochemical properties.
Comparative Analysis of Imidazo[4,5-c]pyridine Crystal Structures
To illustrate the structural diversity within this class of compounds, we present a comparative analysis of the crystallographic data for several imidazo[4,5-c]pyridine derivatives.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 1H-imidazo[4,5-c]pyridine | C₆H₅N₃ | Orthorhombic | Fdd2 | 17.634(4) | 24.333(5) | 5.483(1) | 90 | 90 | 90 | 2353.9(8) | [3] |
| 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea | C₁₄H₁₁Cl₂N₅O | Monoclinic | P2₁/c | 8.9368(3) | 17.2369(4) | 10.3805(3) | 90 | 114.216(4) | 90 | 1458.33(7) | [4] |
| N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide | C₁₃H₁₁ClN₄O₂S | Monoclinic | P2₁/c | 13.1045(4) | 14.7259(5) | 14.6953(6) | 90 | 95.127(3) | 90 | 2824.49(17) | [5] |
Key Structural Insights:
-
Planarity and Conformation: The imidazo[4,5-c]pyridine core is generally planar. However, the orientation of substituent groups can vary significantly, influencing the molecule's overall conformation. For example, in 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, the dihedral angle between the imidazopyridine ring and the phenyl ring is a critical parameter affecting its interaction with target proteins.
-
Intermolecular Interactions: The crystal packing of these derivatives is often dominated by hydrogen bonding and π-π stacking interactions. In the crystal structure of 1H-imidazo[4,5-c]pyridine, molecules are organized into hydrogen-bonded chains.[3] These interactions can play a significant role in the compound's physical properties and its ability to interact with biological macromolecules.
-
Structure-Activity Relationship (SAR): The antimicrobial activity of certain imidazo[4,5-c]pyridine derivatives has been directly linked to their structural features observed in the solid state. For instance, the spatial arrangement of substituents on the core scaffold, as determined by X-ray diffraction, has been correlated with their efficacy against various bacterial and fungal strains.[5]
Experimental Protocols for Crystallization of Imidazo[4,5-c]pyridine Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. The following protocols provide a starting point for the crystallization of imidazo[4,5-c]pyridine derivatives. Optimization of these conditions is typically required for each new compound.
General Considerations for Crystallization:
-
Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent, allowing for slow crystal growth upon a change in conditions (e.g., cooling, evaporation).
-
Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor diffusion.
-
Nucleation and Growth: The formation of a small number of crystal nuclei followed by slow growth is desired. Rapid precipitation should be avoided as it typically leads to the formation of microcrystalline powder.
Protocol 1: Slow Evaporation
This is often the simplest method to screen for initial crystallization conditions.
Methodology:
-
Dissolve the imidazo[4,5-c]pyridine derivative in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Causality behind Experimental Choices: The slow evaporation rate is crucial to prevent rapid supersaturation, which would lead to the formation of many small crystals instead of a few large, well-diffracting ones. The choice of solvent is based on the polarity and solubility characteristics of the specific derivative.
Protocol 2: Vapor Diffusion
This technique is highly effective for growing high-quality crystals from small amounts of material.
Methodology:
-
Hanging Drop:
-
Dissolve the compound in a "well" solvent to create a concentrated solution.
-
Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip and seal it over a reservoir containing a "precipitant" solvent in which the compound is less soluble.
-
The precipitant vapor slowly diffuses into the drop, increasing the concentration of the compound and inducing crystallization.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the sealed well containing the precipitant.
-
Causality behind Experimental Choices: The gradual diffusion of the anti-solvent (precipitant) into the solution of the compound allows for a very slow and controlled increase in supersaturation, which is ideal for the growth of large, well-ordered single crystals. The choice of well and precipitant solvents is based on their miscibility and the solubility of the compound in each.
Diagram of the Vapor Diffusion (Hanging Drop) Method:
Caption: Vapor diffusion (hanging drop) crystallization setup.
Logical Relationship between Crystallographic Data and Biological Activity
The power of X-ray crystallography lies in its ability to forge a direct link between the three-dimensional structure of a molecule and its biological function.
Workflow for Structure-Based Drug Design:
Caption: Iterative cycle of structure-based drug design.
By systematically comparing the crystal structures of a series of imidazo[4,5-c]pyridine derivatives with their in vitro and in vivo activity data, researchers can build robust SAR models. For example, the observation of a specific hydrogen bond between a derivative and its target enzyme in a co-crystal structure can explain its high potency. If a less active analog lacks the functional group necessary for this interaction, it provides strong evidence for the importance of that particular hydrogen bond. This iterative process of synthesis, crystallization, structure determination, and biological evaluation is the cornerstone of modern rational drug design.
Conclusion
X-ray crystallography is an indispensable tool in the development of imidazo[4,5-c]pyridine-based therapeutics. The detailed structural information it provides allows for a deep understanding of the molecular properties that govern biological activity. By carefully comparing the crystal structures of different derivatives and employing systematic crystallization strategies, researchers can accelerate the discovery and optimization of novel drug candidates. This guide serves as a foundational resource for scientists and drug development professionals working with this important class of heterocyclic compounds, empowering them to leverage the power of crystallography in their quest for new and effective medicines.
References
-
Dymińska, L., et al. (2013). Structural and Vibrational Properties of imidazo[4,5-c]pyridine, a Structural Unit in Natural Products. Journal of Natural Products, 76(10), 1869-1877. [Link]
-
Devaru, V. B., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155-o156. [Link]
-
Jose, G., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297. [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2007-2023. [Link]
-
Park, J. K., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583. [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]
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Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 431-438. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 6-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Part 1: Executive Safety Summary
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic amine often utilized as a scaffold in medicinal chemistry (e.g., for H3 receptor antagonists or enzyme inhibitors).[1] As a tetrahydro-imidazo-pyridine derivative, it presents specific risks associated with organic bases and bioactive intermediates .
Critical Warning: In the absence of a compound-specific toxicological monograph, this substance must be handled under the Precautionary Principle as a Potential Sensitizer and Irritant , with unknown systemic toxicity.
Immediate Action Card
| Parameter | Specification |
| Primary Hazard | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential Sensitizer. |
| Physical State | Typically a hygroscopic solid or viscous oil (depending on salt form). |
| Glove Material | Nitrile (Double-layered) or Laminate (for prolonged contact). Latex is strictly prohibited . |
| Respiratory | P100 (if powder outside hood) or Fume Hood (mandatory for volatiles/solvents). |
| Engineering Control | ISO Class 5 Fume Hood or Powder Containment Enclosure. |
Part 2: Hazard Analysis & Hierarchy of Controls
As researchers, we often rely on PPE as a first defense, which is a fundamental error. For this specific molecule, the pyridine nitrogen and the imidazole ring create a basic pharmacophore capable of penetrating the dermis and interacting with biological targets.
The "Why" Behind the Protocol
-
Amine Permeation: Organic amines (like the piperidine ring in this structure) can permeate standard disposable nitrile gloves faster than neutral solvents.
-
Sensitization Risk: Heterocyclic intermediates are frequent contact sensitizers. Repeated low-level exposure can lead to anaphylactic responses over time.
-
Aerosolization: As a tetrahydro-derivative, the free base may be oily, but hydrochloride salts are fine powders prone to static charge and drift.
Engineering Controls (Primary Defense)
-
Weighing: Must be performed in a Vented Balance Enclosure (VBE) or a Biosafety Cabinet Class II.
-
Synthesis: All reactions involving heat or volatile solvents must occur in a certified chemical fume hood with a face velocity of 80–100 fpm .
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to heterocyclic amines.
Hand Protection: The "Double-Glove" Standard
Scientific Rationale: Thin nitrile (<4 mil) provides insufficient breakthrough time (<15 mins) for concentrated organic bases.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Examination Grade) | 4-5 mil | Tactile sensitivity; barrier against inner contamination. |
| Outer | Nitrile (Extended Cuff) | >6 mil | Primary chemical barrier. Color indicator preferred (e.g., orange/green) to visualize tears. |
| Critical | Silver Shield / 4H | Laminate | Mandatory for spill cleanup or handling stock solutions >1 M. |
Eye & Face Protection[2][3][4]
-
Standard: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
High Risk (Synthesis/Heat): Face shield over goggles.
Respiratory Protection
-
Primary: Engineering controls (Fume Hood).
-
Secondary (Maintenance/Spill): Full-face elastomeric respirator with Multi-Gas/Vapor (Organic Amine) + P100 Cartridges .
-
Note: Simple N95s do not protect against amine vapors if the compound is in free-base form.
-
Part 4: Operational Protocols
Protocol A: Weighing & Solubilization
-
Context: Highest risk of inhalation exposure.
-
Step 1: Don PPE: Double nitrile gloves, lab coat (buttoned to neck), goggles.
-
Step 2: Place an anti-static gun or ionizer inside the balance enclosure to neutralize the powder (preventing "fly-away" particles).
-
Step 3: Weigh into a tared vial. Do not use weighing boats for <10mg quantities; weigh directly into the reaction vessel if possible.
-
Step 4: Wipe the exterior of the vial with a methanol-dampened wipe inside the hood before removing it.
Protocol B: Spill Response Logic
Scenario: 500mg powder spill on benchtop.
-
Evacuate the immediate 3-meter radius.
-
Don Silver Shield (Laminate) gloves over nitrile.
-
Cover spill with a wet wipe (dampened with PEG-400 or water) to prevent dust generation. Do not dry sweep.
-
Neutralize: If in solution, apply a weak acid neutralizer (e.g., Citric Acid based) if the spill is significant and basicity is confirmed.
-
Collect as hazardous chemical waste (Tag: "Toxic Organic Solid").
Part 5: Visualization & Decision Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you scale your protection based on the physical state and quantity of the imidazo-pyridine derivative.
Caption: Decision logic for scaling PPE based on exposure risk. Note the escalation to Laminate gloves for concentrated solutions due to amine permeation risks.
Diagram 2: Emergency Spill Response Workflow
Caption: Immediate response workflow for spills. Major spills of bioactive heterocycles require professional EHS intervention.
Part 6: Disposal & Decontamination
Do not dispose of this compound down the drain. As a nitrogen-containing heterocycle, it may have ecotoxic effects and resistance to standard wastewater treatment.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic nitration reactions.
-
Glassware Decontamination: Rinse glassware with a 5% Acetic Acid solution (to protonate the amine and increase solubility) followed by water, then acetone. Collect the first rinse as hazardous waste.
Part 7: References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
-
Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile vs. Amine breakthrough).
-
PubChem. Compound Summary: Imidazo[4,5-c]pyridine. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R, 2011.
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine. (Used as a structural analog for hazard baseline).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
